Benz[cd]indol-2(1H)-one
Descripción
Propiedades
IUPAC Name |
1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLCFQEKPUWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059610 | |
| Record name | Benz[cd]indol-2(1H)-one | |
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Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-00-7 | |
| Record name | Benz[cd]indol-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benz(cd)indol-2(1H)-one | |
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| Record name | Benz[cd]indol-2(1H)-one | |
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| Record name | Benz[cd]indol-2(1H)-one | |
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| Record name | Benz[cd]indol-2(1H)-one | |
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| Record name | Benz[cd]indol-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Synthesis and Biological Evaluation of Benz[cd]indol-2(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Derivatives of this core structure have been extensively investigated as potent inhibitors of various biological targets, including Bromodomain and Extra-Terminal (BET) proteins and key components of the Hedgehog signaling pathway. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives typically involves multi-step reaction sequences. A general synthetic approach often starts from commercially available naphthalene derivatives.
A common synthetic route to the core this compound structure is outlined below. This can be followed by various functionalization reactions to generate a library of derivatives.
Experimental Protocol: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
This protocol describes a two-step synthesis of a key intermediate used in the preparation of various this compound derivatives.[1]
Step 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one (2)
-
To a solution of 1,8-naphthalic anhydride (1.98 g, 10 mmol) in acetic anhydride (20 mL), add acetyl chloride (1.86 g, 23.64 mmol) and aluminum chloride (7.88 g, 59.1 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 6-acetyl-1,8-naphthalic anhydride.
-
To a solution of 6-acetyl-1,8-naphthalic anhydride (2.42 g, 10 mmol) in ethanol (30 mL), add ammonium acetate (1.54 g, 20 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and collect the precipitate by filtration.
-
To the resulting 6-acetyl-1,8-naphthalimide (2.39 g, 10 mmol) in a mixture of water (20 mL) and 1,4-dioxane (20 mL), add a solution of sodium hypochlorite (12% aqueous solution, 10 mL) and sodium hydroxide (1.6 g, 40 mmol) in water (10 mL) dropwise at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction with concentrated hydrochloric acid and collect the precipitate by filtration.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol = 20:1) to afford 6-acetylbenzo[cd]indol-2(1H)-one (2) as a yellow solid.[1]
Step 2: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (3)
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (2) (1.06 g, 5 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in acetonitrile (30 mL), add 1,4-dibromobutane (1.30 g, 6 mmol).
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate = 3:1) to yield 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (3) as a white solid.[1]
Biological Evaluation as BET Bromodomain Inhibitors
This compound derivatives have been identified as potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are key epigenetic readers involved in the regulation of gene transcription.[2] Inhibition of BET bromodomains has emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases.[2][3]
Mechanism of Action
BET proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to promoters and enhancers of target genes, including oncogenes like c-Myc. This compound-based inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and thereby downregulating the expression of target genes.
Quantitative Biological Data
The inhibitory activity of this compound derivatives against BET bromodomains is typically evaluated using biochemical and cellular assays. The following table summarizes the activity of selected compounds.
| Compound | Target | Assay | IC50 (µM) | Kd (nM) | Reference |
| Compound 1 | BRD4(1) | AlphaScreen | 0.41 | 137 | [2] |
| Compound 85 | BRD4(1) | AlphaScreen | 0.25 | 124 | [2] |
| Compound 23 | BRD4 | AlphaScreen | 1.02 | - | |
| Compound 24 | BRD4 | AlphaScreen | 1.43 | - | |
| Compound 44 | BRD4 | AlphaScreen | 3.02 | - |
Experimental Protocol: BRD4 AlphaScreen Assay
This protocol describes a competitive binding assay to determine the IC50 values of test compounds against the first bromodomain of BRD4 (BRD4(1)).
-
Reagents and Materials:
-
His-tagged BRD4(1) protein
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated donor beads
-
Nickel-chelate acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control).
-
Add 5 µL of His-tagged BRD4(1) protein solution to each well.
-
Add 5 µL of biotinylated histone H4 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of a suspension of nickel-chelate acceptor beads to each well and incubate in the dark for 60 minutes.
-
Add 5 µL of a suspension of streptavidin-coated donor beads to each well and incubate in the dark for 30-60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Biological Evaluation as Hedgehog Pathway Inhibitors
Certain this compound derivatives have also been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[4] These compounds have been shown to act downstream of the Smoothened (SMO) receptor.[4]
Mechanism of Action
In the canonical Hedgehog pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH) relieves the inhibition of SMO, leading to the activation of GLI transcription factors and subsequent target gene expression. This compound derivatives have been shown to inhibit the Hh pathway downstream of SMO, potentially through the inhibition of BET proteins which are required for GLI-mediated transcription.[4]
Quantitative Biological Data
The inhibitory activity of these compounds on the Hedgehog pathway is often assessed using cell-based reporter assays.
| Compound | Cell Line | Assay | pIC50 | Reference |
| Compound 1 | SHH-LIGHT2 | Luciferase Reporter | 6.1 ± 0.2 | [4] |
| Compound 1 | SUFU-KO-LIGHT | Luciferase Reporter | 6.0 ± 0.1 | [4] |
Experimental Workflow for Drug Discovery and Evaluation
The discovery and development of novel this compound derivatives as therapeutic agents typically follows a multi-stage workflow, from initial screening to preclinical evaluation.
Experimental Protocol: MV4-11 Cell Proliferation Assay
This protocol is used to assess the anti-proliferative effects of this compound derivatives on the MV4-11 acute myeloid leukemia cell line.
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Cell Culture:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Procedure:
-
Seed MV4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the compound dilutions to the wells and incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to effectively inhibit key biological targets such as BET bromodomains and the Hedgehog signaling pathway makes them attractive candidates for further drug development. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical scaffold. Continued optimization of these derivatives, guided by structure-activity relationship studies and a deeper understanding of their mechanisms of action, is expected to yield novel clinical candidates in the near future.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Luminescent Core: A Technical Guide to the Photophysical Properties of Benz[cd]indol-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical properties of Benz[cd]indol-2(1H)-one analogs, a class of compounds demonstrating significant potential in cellular imaging and as therapeutic agents. This document provides a consolidated resource on their spectral characteristics, details the experimental protocols for their analysis, and visualizes their interactions within key biological signaling pathways.
Introduction to this compound Analogs
The this compound scaffold is a rigid, planar heterocyclic system that forms the core of a versatile class of molecules. Initially utilized in the synthesis of dyes, recent research has highlighted their significance as privileged structures in medicinal chemistry and chemical biology.[1][2] Their unique electronic properties give rise to intrinsic fluorescence, making them attractive candidates for the development of fluorescent probes for bio-imaging. Furthermore, derivatives of this core structure have been identified as potent inhibitors of key cellular targets, including Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, and have been shown to modulate critical signaling pathways like the Hedgehog pathway.[3][4] This dual functionality as both imaging agents and therapeutic leads underscores the importance of a thorough understanding of their photophysical behavior.
Photophysical Properties of this compound Analogs
One notable study reports on a lysosome-targeted analog, compound 15f , which exhibits strong green fluorescence, rendering it a promising candidate for bio-imaging applications.[5] The introduction of a benzimidazole moiety at the 6-position of the this compound core in compound 15f resulted in a significant red-shift in both its absorption and emission spectra compared to its parent compound, HBC .[5] Moreover, transient steady-state fluorescence spectrometry revealed a markedly high absolute quantum efficiency for 15f .[5]
Below is a summary of the available quantitative photophysical data for select this compound analogs.
| Compound ID | Substitution Pattern | Max. Absorption (λabs) (nm) | Max. Emission (λem) (nm) | Quantum Yield (ΦF) (%) | Reference |
| 15f | Benzimidazole moiety at the 6-position | 390 | 550 | 83.53 | [5] |
| HBC | Homospermine conjugate | 345 | 510 | Lower than 15f | [5] |
Experimental Protocols
The characterization of the photophysical properties of this compound analogs involves a series of standardized spectroscopic techniques. The following protocols provide a detailed methodology for these key experiments.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelength(s) at which a compound absorbs light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound analog in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Fluorescence Spectroscopy
This experiment measures the emission spectrum of a fluorescent compound.
Methodology:
-
Sample Preparation: Use the same solution prepared for UV-Visible absorption spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission (λem) from the corrected emission spectrum.
Fluorescence Quantum Yield Determination (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound analog (e.g., quinine sulfate in 0.1 M H2SO4).
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the linear range (typically < 0.1).
-
Measurement:
-
Measure the UV-Visible absorption spectra for all prepared solutions of the sample and the standard.
-
Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Experimental workflow for photophysical characterization.
Signaling Pathways and Logical Relationships
This compound analogs have been shown to interact with and modulate key cellular signaling pathways, highlighting their therapeutic potential.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Certain this compound derivatives act as downstream inhibitors of this pathway.[1][4] Unlike inhibitors that target the Smoothened (SMO) receptor, these compounds are thought to function by modulating the activity of GLI transcription factors, the ultimate effectors of the Hh pathway.[1]
Inhibition of the Hedgehog signaling pathway.
BRD4 Inhibition
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating gene expression. They are implicated in the development and progression of various cancers. This compound derivatives have been identified as potent inhibitors of BRD4.[3] They competitively bind to the acetyl-lysine binding pockets of BRD4, thereby displacing it from chromatin and downregulating the expression of key oncogenes like c-Myc.
Mechanism of BRD4 inhibition.
Conclusion
This compound analogs represent a promising class of compounds with significant potential in both biomedical research and drug development. Their inherent fluorescence, coupled with their ability to modulate key signaling pathways, makes them attractive candidates for the development of theranostic agents. Further systematic studies on the structure-photophysical property relationships of a broader range of analogs are warranted to fully unlock their potential as tailored fluorescent probes and targeted therapeutics. This guide serves as a foundational resource to aid researchers in this endeavor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
The Benz[cd]indol-2(1H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Benz[cd]indol-2(1H)-one core is a rigid, tricyclic lactam scaffold that has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Initially finding use in the dye industry, its unique photophysical properties have been repurposed for the design of fluorescent probes and imaging agents. More significantly, the scaffold's planarity and amenability to chemical modification have established it as a valuable framework for the development of potent and selective inhibitors of key protein families implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and biological evaluation of the this compound scaffold, with a focus on its role in targeting BET bromodomains, the Hedgehog signaling pathway, Aurora kinases, and its application in lysosome-targeting therapies.
Therapeutic Applications and Quantitative Data
The therapeutic potential of the this compound scaffold has been most extensively explored in oncology. Its derivatives have been shown to modulate critical cellular processes through the inhibition of various protein targets. The following sections summarize the key applications and the associated quantitative inhibitory data for representative derivatives.
BET Bromodomain Inhibition
Derivatives of this compound have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] BET proteins are epigenetic readers that play a crucial role in transcriptional activation, and their inhibition is a promising strategy for cancer therapy.
| Compound | Target | Assay | IC50 (µM) | Reference |
| 1 | BRD4 (BD1) | AlphaScreen | 1.02 | [1] |
| 2 | BRD4 (BD1) | AlphaScreen | 1.43 | [1] |
| 3 | BRD4 (BD1) | AlphaScreen | 1.55 | [1] |
| 4 | BRD4 (BD1) | AlphaScreen | 3.02 | [1] |
| Compound 85 | BRD4 | Binding Assay (Kd) | 0.124 | [2] |
| Compound with 1-methylbenzo[cd]indol-2(1H)-one moiety | BRD4 (BD1) | AlphaScreen | 0.0495 | [3] |
| Compound with 1-methylbenzo[cd]indol-2(1H)-one moiety | BRD4 (BD2) | AlphaScreen | 2.479 | [3] |
Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. This compound derivatives have been identified as downstream inhibitors of this pathway, offering a potential therapeutic advantage by bypassing resistance mechanisms associated with upstream targets like Smoothened (SMO).[4]
| Compound | Cell Line/Assay | pIC50 | IC50 (µM) | Reference |
| Compound 1 | SHH-LIGHT2 (ShhN stimulated) | 6.1 ± 0.2 | ~0.79 | [4] |
| Compound 1 | SHH-LIGHT2 (SAG stimulated) | 6.1 ± 0.2 | ~0.79 | [4] |
| Compound 1 | SUFU-KO-LIGHT | 6.0 ± 0.1 | ~1.0 | [4] |
| Compound 1 | WNT-LIGHT (control) | 4.8 ± 0.1 | ~15.8 | [4] |
| Compound 2 | SUFU-KO-LIGHT | ~6.0 | ~1.0 | [4] |
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Certain indolin-2-one derivatives, structurally related to the this compound scaffold, have shown potent and selective inhibition of Aurora B kinase.[5][6]
| Compound | Target | IC50 (nM) | Reference |
| Carbamate 6e | Aurora B | 16.2 | [7] |
| Cyclopropylurea 8a | Aurora B | 10.5 | [7] |
| 3-17a | Aurora B | 1.100 | [5] |
| 3-17d | Aurora B | 1.518 | [5] |
| 3-17k | Aurora B | 0.8911 | [5] |
Lysosome-Targeted Anti-metastatic Agents
A novel application of the this compound scaffold is in the development of lysosome-targeting agents with anti-metastatic properties. By conjugating the scaffold with polyamines, researchers have created molecules that can be selectively taken up by cancer cells and accumulate in lysosomes, leading to apoptosis and autophagy.[8][9] One such compound, 15f , has shown potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo.[8][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of a 6-Substituted this compound Derivative
Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one [8]
-
Step 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one.
-
To a solution of 1H-benzo[cd]indol-2(1H)-one (1 equivalent) in a suitable solvent, add acetyl chloride (1.1 equivalents) and a Lewis acid catalyst (e.g., AlCl₃).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain 6-acetylbenzo[cd]indol-2(1H)-one.
-
-
Step 2: Alkylation.
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1 equivalent) and anhydrous K₂CO₃ (3 equivalents) in acetonitrile, add 1,4-dibromobutane (1.2 equivalents).[11]
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous Na₂CO₃.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc = 4:1) to yield 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.[11]
-
Biological Evaluation Protocols
1. BET Bromodomain Inhibition Assay (AlphaScreen)
This assay measures the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Reagents and Materials:
-
GST-tagged BRD4 bromodomain protein (e.g., BD1).
-
Biotinylated acetylated histone H4 peptide.
-
Streptavidin-coated Donor beads.
-
Anti-GST Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Add assay buffer, GST-BRD4 protein, and biotinylated histone peptide to the wells of a 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
2. Hedgehog Pathway Reporter Assay
This assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Reagents and Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium and supplements.
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG).
-
Test compounds dissolved in DMSO.
-
Dual-Luciferase Reporter Assay System.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and grow to confluency.
-
Treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a Hedgehog pathway agonist.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
-
3. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
4. Western Blot Analysis for Oncogene Expression
This technique is used to detect changes in the protein levels of oncogenes, such as c-Myc and Bcl-2, following treatment with a test compound.
-
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., c-Myc, Bcl-2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. In Vivo Anti-metastatic Mouse Model (Hepatocellular Carcinoma)
This model is used to evaluate the efficacy of a compound in inhibiting tumor metastasis in a living organism.
-
Procedure:
-
Cell Implantation: Inject murine H22 hepatoma cells into the tail vein of BALB/c mice to establish a lung metastasis model.[10]
-
Treatment: Administer the test compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs.
-
Metastasis Quantification: Count the number of metastatic nodules on the lung surface.
-
Histopathology: Fix the lungs in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
References
- 1. neurology.org [neurology.org]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 6-Chloro-1H-benzo[cd]indol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chloro-1H-benzo[cd]indol-2-one (CAS No: 24950-30-9). Due to the limited availability of specific experimental spectral data in public databases and scientific literature, this document focuses on providing detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy data.[1] Predicted spectral characteristics are summarized to guide researchers in the characterization of this compound. Furthermore, this guide presents a conceptual framework for the analytical workflow, visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.[1]
Introduction
6-Chloro-1H-benzo[cd]indol-2-one is a halogenated derivative of the benzo[cd]indol-2-one scaffold.[1][2] This core structure is of significant interest in medicinal chemistry and drug development, with derivatives being investigated for a range of biological activities, including as inhibitors of the Hedgehog signaling pathway and as lysosome-targeting anti-metastatic agents.[3][4][5] Accurate structural elucidation and purity assessment are critical for any research involving this compound, making a thorough spectroscopic analysis an indispensable step.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features of 6-Chloro-1H-benzo[cd]indol-2-one based on its chemical structure and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |
| ¹H | 7.0 - 8.5 | d, dd, t | Aromatic protons on the naphthalene ring system. The exact shifts and coupling constants will be influenced by the chloro-substituent and the lactam ring. |
| ¹H | > 8.5 (variable) | br s | N-H proton of the lactam, which will likely appear as a broad singlet at a downfield chemical shift. Its position can be concentration and solvent dependent. |
| ¹³C | 110 - 150 | - | Signals for the aromatic carbons. |
| ¹³C | > 160 | - | Carbonyl carbon of the lactam is expected to resonate significantly downfield. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3400 | Medium | Characteristic of the lactam N-H group. |
| C=O Stretch | 1680 - 1720 | Strong | Carbonyl group of the five-membered lactam ring. |
| C=C Stretch | 1580 - 1620 | Medium | Aromatic ring stretching vibrations. |
| C-Cl Stretch | 700 - 800 | Strong | Carbon-chlorine bond vibration. |
Mass Spectrometry (MS)
| Parameter | Expected Value/Feature | Notes |
| Molecular Ion (M⁺) | m/z ≈ 203.01 | Corresponding to the molecular formula C₁₁H₆ClNO. |
| Isotopic Pattern | M+2 peak at ~33% intensity of M⁺ | Due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. |
| Key Fragmentation | Loss of CO, Cl | Common fragmentation pathways may include the loss of the carbonyl group and the chlorine atom. |
UV-Vis Spectroscopy
| Solvent | Expected λmax (nm) | Notes |
| Methanol or Ethanol | 220 - 400 | Multiple absorption bands are expected, corresponding to π-π* transitions within the aromatic system. The exact wavelengths and molar absorptivities will depend on the solvent used. |
Experimental Protocols
The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound like 6-Chloro-1H-benzo[cd]indol-2-one.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).[1]
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.[1]
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Perform an ATR correction if necessary.[1]
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).[6]
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Standard EI energy is 70 eV.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values typically between 0.1 and 1.0).
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm.
-
Visualized Workflows
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of 6-Chloro-1H-benzo[cd]indol-2-one.
Logical Relationship for Structure Confirmation
Caption: Logical flow for confirming the chemical structure.
Conclusion
While specific experimental spectroscopic data for 6-Chloro-1H-benzo[cd]indol-2-one is not currently available in public repositories, this guide provides the necessary foundational knowledge for researchers to acquire and interpret this crucial data.[1] The provided experimental protocols offer a starting point for the analytical characterization of this compound, and the visualized workflows present a logical framework for its analysis. It is recommended that any future work on this compound that generates this data be published to contribute to the collective body of scientific knowledge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benz[cd]indol-2(1H)-one: Molecular Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular structure, synthesis, and key biological activities of Benz[cd]indol-2(1H)-one. This heterocyclic compound, also known by synonyms such as Naphtholactam and Naphthostyril, has emerged as a versatile scaffold in medicinal chemistry. Its unique structure has been leveraged to develop potent inhibitors of several key signaling pathways implicated in cancer and other diseases. This document details its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its roles as an inhibitor of Aurora B kinase, BRD4, and the Hedgehog signaling pathway, as well as its application in lysosome-targeted therapies.
Molecular Structure and Physicochemical Properties
This compound is a tricyclic lactam with a rigid, planar structure. Its chemical formula is C₁₁H₇NO, and it has a molecular weight of 169.18 g/mol .[1] The core structure consists of a naphthalene ring system fused with a pyrrolidin-2-one ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇NO | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| IUPAC Name | 1H-benzo[cd]indol-2-one | [1] |
| CAS Number | 130-00-7 | [2] |
| Melting Point | 173-181 °C | |
| Appearance | Light orange to yellow to green powder/crystal | |
| Solubility | Soluble in boiling water, slightly soluble in ether |
Spectroscopic and Analytical Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected and reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | 7.0 - 8.5 | m | - |
| N-H Proton | > 9.0 | br s | - |
| ¹³C NMR | Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | > 160 |
| Aromatic Carbons | 110 - 150 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 | N-H Stretch (lactam) |
| 1680-1720 | C=O Stretch (lactam) |
| 1450-1600 | C=C Stretch (aromatic) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 169. Common fragmentation patterns may involve the loss of CO (m/z 141) and HCN.[1]
| m/z | Interpretation |
| 169 | Molecular ion [M]⁺ |
| 141 | [M-CO]⁺ |
| 140 | [M-CHO]⁺ or [M-CO-H]⁺ |
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from 1,8-naphthalic anhydride.
Experimental Protocol
Step 1: Synthesis of 1,8-Naphthalimide
-
In a round-bottom flask, suspend 1,8-naphthalic anhydride (1 equivalent) in an aqueous solution of ammonia (1.0 to 3.5 molar equivalents).[3]
-
Heat the mixture to a temperature of 60-100 °C under atmospheric pressure with stirring.[3]
-
Maintain the reaction at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold water to remove excess ammonia, and dry under vacuum to yield 1,8-naphthalimide.
Step 2: Hofmann Rearrangement to this compound
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1 equivalent) to a cold (0-5 °C) aqueous solution of sodium hydroxide.
-
Add 1,8-naphthalimide (1 equivalent) to the freshly prepared sodium hypobromite solution.[4][5]
-
Slowly warm the reaction mixture and then heat to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Synthesis of this compound.
Therapeutic Potential and Mechanisms of Action
The this compound scaffold has been identified as a privileged structure in drug discovery, with derivatives showing potent inhibitory activity against several key therapeutic targets.
Aurora B Kinase Inhibition
Aurora B kinase is a crucial regulator of mitosis, and its overexpression is linked to various cancers.[6] this compound derivatives have been developed as inhibitors of Aurora B kinase.[6] Inhibition of Aurora B disrupts proper chromosome alignment and segregation during mitosis, leading to mitotic catastrophe and apoptosis in cancer cells.
Aurora B Kinase Inhibition Pathway.
BRD4 Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes such as c-Myc.[7][8][9] this compound derivatives have been identified as potent inhibitors of BRD4.[10] By binding to the bromodomains of BRD4, these inhibitors prevent its association with acetylated histones, thereby downregulating the expression of oncogenes and inducing cell cycle arrest and apoptosis in cancer cells.
References
- 1. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. FTIR [terpconnect.umd.edu]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Benz[cd]indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Benz[cd]indol-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its structural and physicochemical characteristics, provides spectroscopic data with interpretations, outlines a common synthetic protocol, and explores its known biological activities, including its role as an inhibitor of key signaling pathways.
Core Chemical and Physical Properties
This compound, also known as naphtholactam or naphthostyril, is a tricyclic aromatic compound. Its core structure consists of a naphthalene ring system fused with a lactam ring at the 1 and 8 positions.
| Property | Value |
| Molecular Formula | C₁₁H₇NO |
| Molecular Weight | 169.18 g/mol [1][2][3][4][5][6][7] |
| CAS Number | 130-00-7[2][3][4][6][7] |
| Appearance | Light orange to yellow to green powder or crystals[3] |
| Melting Point | 181 °C[1] |
| Boiling Point | 298.46 °C (rough estimate)[1] |
| Solubility | Soluble in methanol (25 mg/mL), slightly soluble in ether, and insoluble in water.[1][8] |
| InChI | InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)[2][5] |
| InChIKey | GPYLCFQEKPUWLD-UHFFFAOYSA-N[2][5][7] |
| SMILES | C1=CC2=C3C(=C1)C(=O)NC3=CC=C2[2][5][7] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.01 | d | 7.42 | H-4 |
| 7.74 | t | 7.74 | H-5 |
| 7.83 | m | - | H-6 |
| 7.96 | d | 7.41 | H-7 |
| 8.07 | d | 7.02 | H-8 |
| 9.12 | d | 8.01 | H-3 |
| 10.16 | s | - | N-H (lactam) |
Note: The assignments are based on typical chemical shifts for this scaffold and data from derivatives. The downfield shift of the N-H proton is characteristic of a lactam.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| 103.86 | C-3a |
| 125.48 | C-8b |
| 126.33 | C-5a |
| 127.25 | C-4 |
| 131.01 | C-5 |
| 131.18 | C-6 |
| 140.69 | C-8a |
| 144.99 | C-3 |
| 168.30 | C=O (lactam) |
| 192.09 | C-8 |
| - | C-7 |
Note: The assignment of quaternary carbons and some aromatic carbons can be complex and may require 2D NMR techniques for definitive confirmation. The carbonyl carbon of the lactam appears significantly downfield.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch (lactam) |
| ~3030 | Aromatic C-H Stretch |
| 1740 - 1690 | C=O Stretch (lactam carbonyl) |
| 1700 - 1500 | Aromatic C=C Bending |
Note: The strong absorption in the carbonyl region is a key diagnostic feature for the lactam ring.
Mass Spectrometry (MS)
| m/z Ratio | Assignment |
| 169 | [M]⁺ (Molecular Ion) |
| 141 | [M - CO]⁺ |
| 140 | [M - CHO]⁺ |
Note: The fragmentation pattern is consistent with the stable aromatic core, with the initial loss of the carbonyl group being a prominent fragmentation pathway.
Experimental Protocols
Synthesis of this compound from 1,8-Naphthalimide
A common and practical laboratory-scale synthesis of this compound involves the Hofmann rearrangement of 1,8-naphthalimide.
Materials:
-
1,8-Naphthalimide
-
Aqueous solution of Lithium Hydroxide (LiOH) and Potassium Hydroxide (KOH)
-
Chlorine bleaching solution (e.g., sodium hypochlorite)
-
Hydrochloric acid (HCl)
-
Defoaming agent
-
Dispersant
Procedure:
-
Preparation of the Imide Liquor: In a suitable reaction flask, dissolve 1,8-naphthalimide in an aqueous solution of lithium hydroxide and potassium hydroxide with heating (40-80 °C) and stirring until a clear solution is obtained.[9]
-
Cooling and Seeding: Cool the resulting solution to approximately 14 °C. To promote controlled crystallization, seed the solution with a small amount (up to 1 mol%) of sodium 1,8-naphthalimide.[9] Add a defoaming agent and a dispersant to the solution.[9]
-
Hofmann Rearrangement: While maintaining the temperature between 10-20 °C, add a chlorine bleaching solution to the stirred mixture.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, reductively remove any excess active chlorine. This will result in an alkaline aqueous solution of the alkali-metal salt of 8-amino-1-naphthalenecarboxylic acid.
-
Cyclization and Isolation: Acidify the alkaline solution to a pH of 2.0 by the addition of hydrochloric acid. This will induce the cyclization of the amino acid to form this compound, which will precipitate out of the solution.[9]
-
Purification: Isolate the precipitated product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Biological Activity and Signaling Pathways
This compound and its derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer and other diseases.
Inhibition of the Hedgehog Signaling Pathway
This compound has been identified as a downstream inhibitor of the Hedgehog (Hh) signaling pathway.[10][11][12] Unlike canonical Hh inhibitors that target Smoothened (SMO), this compound acts further down the cascade. Its mechanism of action involves the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[10] By binding to the acetyl-lysine recognition pocket of BRD4, it prevents the recruitment of this protein to the promoters of Hh target genes, such as Gli1 and Gli2. This leads to a reduction in the expression of these key transcription factors, thereby inhibiting the pathway.[10]
Inhibition of BRD4 and Downstream Effects
As a BRD4 inhibitor, this compound has significant implications beyond the Hedgehog pathway.[13][14][15] BRD4 is a critical epigenetic reader that plays a central role in regulating the transcription of a wide array of genes, including key oncogenes. By displacing BRD4 from chromatin, this compound leads to the downregulation of genes such as c-Myc, Bcl-2, and CDK6.[14] This disruption of oncogenic transcription programs can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis in cancer cells.[14]
Inhibition of Aurora B Kinase
Derivatives of this compound have been identified as inhibitors of Aurora B kinase, a key regulator of mitosis.[16] Aurora B is a component of the chromosomal passenger complex and is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B kinase activity disrupts these processes, leading to mitotic errors. The cellular consequences of Aurora B inhibition include failed cytokinesis, leading to the formation of polyploid cells, and ultimately, apoptosis.[8][16]
References
- 1. echemi.com [echemi.com]
- 2. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[cd]indol-2(1H)-one | 130-00-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - this compound (C11H7NO) [pubchemlite.lcsb.uni.lu]
- 6. 130-00-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [stenutz.eu]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4824962A - Process for the preparation of naphthostyril - Google Patents [patents.google.com]
- 10. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 13. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanisms of Benz[cd]indol-2(1H)-one Derivatives in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of derivatives with potent and diverse antitumor activities. These compounds exert their effects through multiple, and at times interconnected, mechanisms of action, making them a subject of intense investigation for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
This compound derivatives have been demonstrated to primarily target key cellular pathways involved in cancer progression, including epigenetic regulation, developmental signaling, and fundamental cellular processes like cell division and survival. The principal mechanisms identified are:
-
BET Bromodomain Inhibition: A predominant mechanism of action for many this compound derivatives is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3][4][5] By binding to the acetyl-lysine recognition pocket of BET bromodomains, these compounds disrupt the transcriptional activation of key oncogenes such as c-Myc, Bcl-2, and CDK6.[1] This leads to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in various cancer cell lines.[1]
-
Hedgehog Signaling Pathway Inhibition: A significant subset of these derivatives acts as potent inhibitors of the Hedgehog (HH) signaling pathway.[6][7][8][9] Unlike inhibitors that target the Smoothened (SMO) receptor, these compounds act downstream, reducing the cellular levels of the key transcriptional effectors GLI1 and GLI2.[6] This downstream inhibition is particularly relevant for overcoming resistance to SMO-targeting drugs.
-
Lysosome-Targeting and Induction of Apoptosis/Autophagy: Certain structural modifications to the this compound core enable the derivatives to specifically accumulate in lysosomes.[10][11][12] This targeted localization can trigger lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent induction of both apoptosis and autophagy, representing a novel strategy for cancer cell killing.
-
Kinase Inhibition: The versatility of the this compound scaffold has been further demonstrated by the identification of derivatives that inhibit key protein kinases. Notably, compounds have been identified as inhibitors of Aurora B kinase, a crucial regulator of mitosis, suggesting a mechanism of inducing mitotic catastrophe in cancer cells.[13][14]
-
DNA Intercalation: Some earlier studies have also proposed that certain derivatives can function as DNA intercalating agents.[14][15] By inserting themselves between the base pairs of DNA, these compounds can interfere with DNA replication and transcription, ultimately leading to cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives, providing a comparative view of their potency across different mechanisms and cell lines.
Table 1: BET Bromodomain (BRD4) Inhibitory Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| 1 | BRD4 | AlphaScreen | - | [1] |
| 23 | BRD4 | AlphaScreen | 1.02 | [1] |
| 24 | BRD4 | AlphaScreen | 1.43 | [1] |
| 28 | BRD4 | AlphaScreen | 1.55 | [1] |
| 44 | BRD4 | AlphaScreen | 3.02 | [1] |
| 85 | BRD4 | - | Kd = 124 nM | [2][3] |
Table 2: Antiproliferative Activity of BET Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 1 | MV4-11 | 11.67 | [1] |
| 23 | MV4-11 | 5.55 | [1] |
| 44 | MV4-11 | 11.54 | [1] |
| 85 | MV4-11 | - | [2][3] |
Table 3: Hedgehog Pathway Inhibitory Activity
| Compound | Cell Model | Assay | pIC50 | Reference |
| 1 | SHH-LIGHT2 (ShhN) | Luciferase | 6.1 ± 0.2 | [6] |
| 1 | SHH-LIGHT2 (SAG) | Luciferase | 6.1 ± 0.2 | [6] |
| 1 | SUFU-KO-LIGHT | Luciferase | 6.0 ± 0.1 | [6] |
| 1 | TM3-LIGHT (ShhN) | Luciferase | 5.9 ± 0.1 | [6] |
| 1 | C3H10T1/2 (ShhN) | Alkaline Phosphatase | 6.5 ± 0.1 | [6] |
Table 4: Antitumor Activity of DNA Intercalators
| Compound | Cell Line | IC50 (µM) | Reference |
| A3 | A549 | 0.428 | [15] |
| A3 | P388 | 1.69 | [15] |
Signaling Pathway and Experimental Workflow Diagrams
To visually elucidate the complex biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: BET Bromodomain Inhibition Pathway.
Caption: Downstream Hedgehog Pathway Inhibition.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature.
BRD4 Inhibition Assay (AlphaScreen)
-
Objective: To quantify the inhibitory effect of this compound derivatives on the interaction between BRD4 and acetylated histones.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. Donor and acceptor beads are brought into proximity when an interaction occurs, leading to a luminescent signal.
-
Methodology:
-
Recombinant human BRD4(1) protein (containing the first bromodomain) is biotinylated.
-
A synthetic peptide corresponding to the N-terminal tail of histone H4, acetylated at lysine residues (e.g., H4K5ac, K8ac, K12ac, K16ac), is used.
-
Streptavidin-coated donor beads are incubated with the biotinylated BRD4(1).
-
Anti-peptide antibody-conjugated acceptor beads are incubated with the acetylated histone peptide.
-
In a 384-well plate, the BRD4(1)-donor bead complex, the peptide-acceptor bead complex, and the test compound (at various concentrations) are mixed.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 60-90 minutes).
-
The AlphaScreen signal is read using an appropriate plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Hedgehog Pathway Reporter Assay (Luciferase Assay)
-
Objective: To measure the effect of the derivatives on the transcriptional activity of the Hedgehog pathway.
-
Principle: Cells are engineered to stably express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway leads to a decrease in luciferase expression and, consequently, a reduction in luminescence.
-
Methodology:
-
SHH-LIGHT2 cells (mouse embryonic fibroblasts) or other suitable reporter cell lines are seeded in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
The Hedgehog pathway is activated using either ShhN-conditioned medium (recombinant Sonic Hedgehog) or a SMO agonist like SAG (Smoothened Agonist).
-
For downstream inhibition assessment, constitutively active cell lines like SUFU-KO-LIGHT cells can be used.
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
A luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
To account for off-target effects on cell viability, a parallel assay (e.g., CellTiter-Glo) can be performed.
-
pIC50 values are determined from the dose-response curves.
-
Cell Viability Assay (MTT or CellTiter-Glo)
-
Objective: To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo assay quantifies ATP, which is a marker of metabolically active cells.
-
Methodology (MTT):
-
Cancer cells (e.g., MV4-11, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To detect and quantify changes in the protein levels of key signaling molecules (e.g., c-Myc, GLI1, Bcl-2).
-
Methodology:
-
Cells are treated with the compound at the desired concentration and for the specified time.
-
The cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.
-
Methodology:
-
Cells are treated with the compound for a specific duration (e.g., 24 or 48 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA.
-
The cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide - PI).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.
-
Conclusion
This compound derivatives represent a versatile and promising class of antitumor agents with a rich and varied pharmacology. Their ability to target multiple, critical cancer-driving pathways, including epigenetic regulation via BET inhibition and developmental signaling through the Hedgehog pathway, underscores their therapeutic potential. The continued exploration of this chemical scaffold, guided by a deep understanding of its mechanisms of action as outlined in this guide, is poised to yield novel and effective therapies for a range of malignancies. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Benz[cd]indol-2(1H)-one Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of novel this compound compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and preclinical data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation targeted therapies.
Core Biological Activities and Targets
Research has primarily focused on the derivatization of the this compound core to target key regulators of cancer cell proliferation and survival. The most prominent biological activities identified for this class of compounds are the inhibition of Aurora B kinase and Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.
Inhibition of Aurora B Kinase
Aurora B kinase is a critical regulator of mitosis, and its overexpression is implicated in the progression of various cancers.[1] Novel this compound derivatives have been identified as potent inhibitors of Aurora B kinase.[1] One study identified a lead compound through virtual screening, which was subsequently optimized to yield derivatives with significant antitumor activity against Aurora B kinase.[1]
Inhibition of BRD4
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes like c-Myc.[2] this compound derivatives have been successfully designed and synthesized as potent BRD4 inhibitors.[2] Structural optimization of a hit compound identified from high-throughput screening led to the discovery of derivatives with IC50 values in the low micromolar range.[2] These compounds have been shown to down-regulate the expression of c-Myc, Bcl-2, and CDK6 in cancer cell lines.[2]
Other Biological Activities
Beyond Aurora B and BRD4, some this compound derivatives have been investigated for their potential to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[3] Additionally, certain derivatives have been explored as lysosome-targeted anti-metastatic agents, demonstrating a novel mechanism of action involving the induction of autophagy and apoptosis in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative this compound derivatives from published literature.
Table 1: Inhibitory Activity of this compound Derivatives against BRD4
| Compound | Target | IC50 (µM) | Assay |
| Compound 23[2] | BRD4 | 1.02 | AlphaScreen |
| Compound 24[2] | BRD4 | 1.43 | AlphaScreen |
| Compound 28[2] | BRD4 | 1.55 | AlphaScreen |
| Compound 44[2] | BRD4 | 3.02 | AlphaScreen |
| Compound 85[5] | BRD4 | Kd = 0.124 | Isothermal Titration Calorimetry |
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Assay |
| Compound 1[2] | MV4-11 | 11.67 | MTT Assay |
| Compound 23[2] | MV4-11 | 5.55 | MTT Assay |
| Compound 44[2] | MV4-11 | 11.54 | MTT Assay |
| Compound 8a[6] | MDA-MB-468 | 0.0291 | MTT Assay |
| Compound 6e[6] | MDA-MB-468 | 0.0326 | MTT Assay |
Table 3: Inhibitory Activity of Indolin-2-one Derivatives against Aurora B Kinase
| Compound | Target | IC50 (nM) |
| Compound 6e[7] | Aurora B | 16.2 |
| Compound 8a[7] | Aurora B | 10.5 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
BRD4 Signaling Pathway and Inhibition
Caption: BRD4 signaling pathway and its inhibition by this compound derivatives.
Aurora B Kinase Signaling Pathway in Mitosis
Caption: Role of Aurora B kinase in mitosis and its inhibition.
Experimental Workflow for BRD4 Inhibition Assay
Caption: General experimental workflow for an AlphaScreen-based BRD4 inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BRD4 Inhibition AlphaScreen Assay
This protocol is adapted from methodologies used in the screening of BRD4 inhibitors.[2]
-
Reagent Preparation:
-
Prepare a serial dilution of the test this compound compounds in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Prepare solutions of recombinant His-tagged BRD4 protein and biotinylated acetylated histone H4 peptide in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound, His-tagged BRD4 protein, and biotinylated histone H4 peptide.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.
-
Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the dose-response data to a suitable nonlinear regression model.
-
In Vitro Aurora B Kinase Assay
This protocol is a generalized procedure based on in vitro kinase assays for Aurora B.[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4), a suitable substrate (e.g., histone H3), and ATP.
-
Add the test this compound compound at various concentrations.
-
Initiate the reaction by adding purified recombinant Aurora B kinase.
-
-
Kinase Reaction:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-histone H3 (Ser10)).
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of kinase inhibition at different compound concentrations and calculate the IC50 value.
-
Cell Viability (MTT) Assay
This is a standard protocol for assessing the antiproliferative effects of compounds on cancer cell lines.[2]
-
Cell Seeding:
-
Seed cancer cells (e.g., MV4-11, MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound compounds for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies on some this compound derivatives have shown promising results. For instance, compound 85 exhibited good oral bioavailability (75.8%) and a moderate half-life (T1/2 = 3.95 h) in rats, suggesting its potential for in vivo applications.[5]
Toxicology studies are crucial for the further development of this class of compounds. Some indolin-2-one derivatives have demonstrated a good safety profile, showing no cytotoxic effects on normal cell lines such as rat cardiomyoblasts and murine hepatocytes.[7] However, comprehensive toxicological evaluations, including in vivo studies, are necessary to fully characterize the safety of these novel compounds. The importance of early ADME/Tox studies in the drug discovery process cannot be overstated, as they help to identify and mitigate potential liabilities before significant resources are invested.[8][9][10]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The demonstrated activity against key targets such as Aurora B kinase and BRD4, coupled with favorable preliminary pharmacokinetic and safety profiles of some derivatives, underscores their therapeutic potential. Future research should focus on further optimization of the scaffold to enhance potency, selectivity, and drug-like properties. Comprehensive in vivo efficacy and toxicology studies are warranted to advance the most promising candidates toward clinical development. The exploration of this chemical space is likely to yield new and effective treatments for a range of malignancies.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 5. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
Exploring the Structure-Activity Relationship of Benz[cd]indol-2(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown promise as potent and selective inhibitors of various therapeutic targets, including Bromodomain and Extra-Terminal (BET) proteins, components of the Hedgehog signaling pathway, and Aurora B kinase. Furthermore, modifications of this scaffold have led to the development of novel lysosome-targeting anti-metastatic agents. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
SAR of this compound Derivatives as BRD4 Inhibitors
This compound derivatives have been identified as effective inhibitors of BRD4, a member of the BET family of proteins that are crucial regulators of gene transcription and are implicated in various cancers.[1]
Quantitative SAR Data
A series of 48 compounds based on the this compound scaffold were synthesized and evaluated for their BRD4 inhibitory activities.[1] The results showed that compounds 23 , 24 , 28 , and 44 were the most potent, with IC50 values of 1.02 μM, 1.43 μM, 1.55 μM, and 3.02 μM, respectively.[1] Further evaluation of compounds 1 , 23 , and 44 for their antiproliferative activities against the MV4-11 acute leukemia cell line revealed IC50 values of 11.67 μM, 5.55 μM, and 11.54 μM, respectively.[1] These compounds were found to induce cell cycle arrest at the G1 phase and down-regulate the expression of oncogenes such as c-Myc, Bcl-2, and CDK6.[1] Co-crystal structures revealed that additional indirect hydrogen bonds and hydrophobic interactions contributed to the enhanced activity of these compounds compared to the initial hit compound 1 .[1]
| Compound | BRD4 IC50 (μM)[1] | MV4-11 IC50 (μM)[1] |
| 1 | - | 11.67 |
| 23 | 1.02 | 5.55 |
| 24 | 1.43 | - |
| 28 | 1.55 | - |
| 44 | 3.02 | 11.54 |
SAR of this compound Derivatives as Hedgehog Pathway Inhibitors
The Hedgehog (HH) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers. This compound derivatives have been identified as downstream inhibitors of this pathway.[2][3]
Quantitative SAR Data
A key derivative, referred to as compound 1 , demonstrated sub-micromolar potency in various Hedgehog pathway cell models.[2][3] It exhibited similar potencies when HH signaling was stimulated with ShhN-conditioned medium or a Smoothened (SMO) agonist (SAG) (pIC50: 6.1 ± 0.2), and it retained its potency in cells with constitutive pathway activation due to the loss of Suppressor of Fused (SUFU) (pIC50: 6.0 ± 0.1).[2] In SHH-LIGHT2 cells, a slightly higher potency was observed (pIC50: 6.5 ± 0.1).[2] An analog, compound 2 , which is an inversed sulfonamide derivative, showed no significant difference in HH pathway inhibitory potency compared to compound 1 .[2]
| Compound | Assay Condition | pIC50[2] |
| 1 | SHH-LIGHT2 cells (ShhN or SAG stimulation) | 6.1 ± 0.2 |
| 1 | SUFU-KO-LIGHT cells | 6.0 ± 0.1 |
| 1 | SHH-LIGHT2 cells | 6.5 ± 0.1 |
| 2 | SUFU-KO-LIGHT cells | No significant difference from 1 |
SAR of this compound Derivatives as Aurora B Kinase Inhibitors
Aurora B kinase is a key regulator of mitosis, and its overexpression is associated with tumorigenesis.[4][5] Indolin-2-one derivatives, a related scaffold, have shown potent and selective inhibition of Aurora B.[4][5]
Quantitative SAR Data
A series of indolin-2-one derivatives were developed, and two compounds, the carbamate 6e and the cyclopropylurea 8a , demonstrated significant activity against Aurora B with IC50 values of 16.2 nM and 10.5 nM, respectively.[4] These compounds also showed potent antiproliferative activity against the MDA-MB-468 breast cancer cell line with IC50 values of 32.6 ± 9.9 nM and 29.1 ± 7.3 nM, respectively.[4]
| Compound | Aurora B IC50 (nM)[4] | MDA-MB-468 IC50 (nM)[4] |
| 6e | 16.2 | 32.6 ± 9.9 |
| 8a | 10.5 | 29.1 ± 7.3 |
This compound Derivatives as Lysosome-Targeting Anti-metastatic Agents
Targeting lysosomes is an emerging strategy in cancer therapy.[6] Polyamine-conjugated this compound derivatives have been designed as dual-functional agents for both lysosome imaging and anti-metastatic activity.[6]
Biological Activity
One such conjugate, compound 15f , exhibited potent inhibitory activity on hepatocellular carcinoma migration both in vitro and in vivo.[6] It was found to enter cancer cells via the polyamine transporter and accumulate in lysosomes, leading to autophagy and apoptosis.[6] This compound also displayed strong green fluorescence, indicating its potential as a lysosome imaging agent.[6]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives involves multi-step chemical reactions. A common starting material is 1,8-naphthalimide, which can be subjected to various reactions to introduce different substituents at specific positions of the scaffold. For instance, the synthesis of lysosome-targeting agents involved the initial preparation of 6-acetylbenzo[cd]indol-2(1H)-one, followed by the addition of a bromobutyl chain and subsequent reaction with various amines.[6] The detailed synthetic procedures, including reaction conditions and purification methods, are crucial for obtaining the desired compounds with high purity.[6][7]
Caption: A generalized synthetic workflow for this compound derivatives.
AlphaScreen Assay for BRD4 Inhibition
This assay is a bead-based, non-radioactive, homogeneous proximity assay used to measure the binding of BRD4 to acetylated histone peptides.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity when BRD4 binds to a biotinylated acetylated histone peptide. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Inhibitors that disrupt the BRD4-histone interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.
Protocol:
-
Compound Preparation: Serially dilute the test compounds in assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, biotinylated histone H4 peptide, and GST-tagged BRD4 protein.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Bead Addition: Add streptavidin-coated donor beads and glutathione-coated acceptor beads.
-
Final Incubation: Incubate the plate in the dark for 1-2 hours.
-
Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the AlphaScreen-based BRD4 inhibition assay.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Signaling Pathways
Hedgehog Signaling Pathway
This compound derivatives act as downstream inhibitors of the Hedgehog pathway, likely by targeting BET proteins which are involved in the transcriptional activation of Gli target genes.[2]
Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting BRD4.
Aurora B Kinase Signaling in Mitosis
Aurora B kinase is a central component of the chromosomal passenger complex (CPC) and plays a critical role in ensuring proper chromosome segregation and cytokinesis during mitosis. Its inhibition by small molecules leads to mitotic errors and ultimately cell death.
Caption: The role of Aurora B kinase in mitosis and its inhibition by Indolin-2-one derivatives.
Lysosome-Targeting Mechanism
Polyamine-conjugated this compound derivatives utilize the polyamine transport system to enter cancer cells and specifically accumulate in lysosomes. This targeted delivery leads to lysosomal dysfunction, triggering downstream cell death pathways.
Caption: Mechanism of lysosome-targeting by polyamine-conjugated this compound derivatives leading to cell death.
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
A Technical Guide to the Solubility and Stability of Benz[cd]indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physicochemical properties of Benz[cd]indol-2(1H)-one (also known as Naphthostyril), with a specific focus on its solubility and chemical stability. The information herein is intended to support research, formulation development, and analytical activities involving this compound.
Physicochemical Properties
This compound is a heterocyclic compound that serves as a crucial scaffold in the synthesis of dyes, organic pigments, and a wide range of biologically active molecules.[1][2][3] Its derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, Aurora B kinase inhibitors, and lysosome-targeted anti-metastatic agents.[2][3][4][5] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO | [1][6][7] |
| Molecular Weight | 169.18 g/mol | [6][7][8] |
| Appearance | White to light orange/yellow/green crystal | [1] |
| Melting Point | 173-181 °C | [1][9][10] |
| XLogP3 | 2.1 | [7][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Topological Polar Surface Area | 29.1 Ų | [7][8] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on available data, this compound is a sparingly soluble compound.
| Solvent | Solubility | Notes | Source |
| Methanol | 25 mg/mL | Solution may be clear to slightly hazy, yellow to brown. | [1][10] |
| Boiling Water | Soluble | - | [1] |
| Ether | Slightly Soluble | - | [1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13]
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvent (e.g., phosphate-buffered saline pH 7.4, organic co-solvents)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated pipettes and analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[14] Agitate the suspension for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[12] Preliminary studies may be needed to determine the time required to reach equilibrium.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved particles settle. Separate the solid and liquid phases, typically by centrifuging the samples at a high speed.[11][12]
-
Sampling: Carefully withdraw an aliquot from the clear supernatant.
-
Dilution & Analysis: If necessary, dilute the aliquot with the solvent to bring the concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated method like HPLC.[11]
-
Replicates: A minimum of three replicate determinations at each condition is recommended for statistical validity.[14]
Caption: Experimental workflow for the shake-flask solubility method.
Chemical Stability
Caption: Key factors that influence the stability of a drug substance.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule.[16][18][19] This helps in developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile, methanol)
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).[18]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize with base before analysis.[18]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under similar conditions as acid hydrolysis. Neutralize with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Protect control samples from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 2, 6, 24, 48 hours) to track the extent of degradation.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from all formed degradation products.[18]
-
Evaluation: Compare the chromatograms of the stressed samples with those of the control (unstressed) samples. Calculate the percentage of degradation and identify the major degradation products.
References
- 1. chembk.com [chembk.com]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | 130-00-7 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. japsonline.com [japsonline.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. www3.paho.org [www3.paho.org]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Benz[cd]indol-2(1H)-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Benz[cd]indol-2(1H)-one core, a rigid tricyclic lactam, has emerged as a privileged scaffold in medicinal chemistry. Its unique planar structure and synthetic tractability have made it a valuable building block for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in contemporary drug discovery, with a focus on its utility in oncology and other therapeutic areas. The content herein is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile heterocyclic system.
Synthesis of the this compound Core and Key Derivatives
The synthetic accessibility of the this compound scaffold allows for the introduction of diverse substituents at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Several synthetic strategies have been developed for the construction of the core and its subsequent derivatization.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of the this compound scaffold, which typically involves the construction of the core followed by functionalization at the N1 and C6 positions.
Caption: A generalized synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one
This protocol describes a Friedel-Crafts acylation to introduce an acetyl group at the C6 position of the this compound core.[1]
-
Materials: this compound, Acetyl chloride, Aluminum chloride (AlCl₃), Carbon disulfide (CS₂), Ice, Water, Ethyl acetate (EtOAc), Magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of this compound (1.0 eq) and AlCl₃ (5.0 eq) in CS₂ under an ice bath, acetyl chloride (1.5 eq) is added quickly.
-
The mixture is stirred at 0°C for 3 hours.
-
The ice bath is removed, and the mixture is heated at 45°C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ice water and extracted with EtOAc.
-
The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
-
The residue is purified by column chromatography (petroleum ether/EtOAc = 4:1) to afford 6-acetylbenzo[cd]indol-2(1H)-one.[1]
-
Protocol 2: N-Alkylation of 6-substituted this compound
This protocol details the alkylation of the nitrogen atom at the N1 position.[1]
-
Materials: 6-acetylbenzo[cd]indol-2(1H)-one, 1,4-dibromobutane, Anhydrous potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Sodium carbonate (Na₂CO₃) solution, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in CH₃CN, 1,4-dibromobutane (1.2 eq) is added.
-
The mixture is refluxed for 5 hours and then concentrated.
-
The residue is dissolved in CH₂Cl₂ and washed with aqueous Na₂CO₃.
-
The organic layer is dried with Na₂SO₄ and concentrated to yield the N-alkylated product.[1]
-
Protocol 3: Synthesis of 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
This protocol outlines the synthesis of a C6-formylated and N1-alkylated derivative.[1]
-
Materials: 6-formylbenzo[cd]indol-2(1H)-one, 1,4-dibromobutane, Anhydrous K₂CO₃, Dry CH₃CN.
-
Procedure:
-
A mixture of 6-formylbenzo[cd]indol-2(1H)-one (1.0 eq), 1,4-dibromobutane (1.2 eq), and anhydrous K₂CO₃ (2.5 eq) in dry CH₃CN is refluxed for 8 hours.
-
The reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.[1]
-
Applications in Drug Discovery
The this compound scaffold has been successfully employed as a key building block for the development of inhibitors targeting various proteins implicated in cancer and other diseases.
BET Bromodomain Inhibitors
Derivatives of this compound have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[2][3][4] These proteins are epigenetic readers that play a crucial role in the regulation of oncogenes such as c-Myc.[4]
| Compound | BRD4 (BD1) IC₅₀ (μM) | Antiproliferative Activity (MV4-11) IC₅₀ (μM) | Reference |
| 1 | - | 11.67 | [4] |
| 23 | 1.02 | 5.55 | [4] |
| 24 | 1.43 | - | [4] |
| 28 | 1.55 | - | [4] |
| 44 | 3.02 | 11.54 | [4] |
| 85 | Kd = 0.137 | - | [3] |
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a common method to assess the inhibitory activity of compounds against BRD4.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Benz[cd]indol-2(1H)-one-based DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and evaluation of Benz[cd]indol-2(1H)-one derivatives as potential DNA intercalators. The this compound scaffold is a prominent pharmacophore in the development of therapeutic agents, including those targeting DNA.[1] This protocol is based on established synthetic methodologies and evaluation techniques reported in peer-reviewed scientific literature.
Introduction
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Initially utilized in the manufacturing of dyes, these compounds are now recognized as crucial scaffolds for a range of pharmaceuticals.[1] Notably, certain derivatives have been identified as potent DNA intercalators, exhibiting antitumor properties.[2][3][4] DNA intercalation is a mechanism by which a molecule inserts itself between the base pairs of DNA, often leading to cell cycle arrest and apoptosis, making it a key strategy in cancer therapy.
This protocol will detail the synthesis of the this compound core structure and its subsequent modification to produce derivatives with DNA intercalating properties. Furthermore, it will outline standard assays for evaluating their biological efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound-based DNA intercalators typically involves a multi-step process, beginning with the formation of the core scaffold, followed by the introduction of various side chains to modulate the compound's DNA binding affinity and biological activity.
General Synthetic Scheme
The overall synthetic strategy is depicted in the workflow diagram below. This involves the acylation of the this compound core, followed by alkylation and subsequent reaction with various amines or other functional groups to generate a library of derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
The following protocols are adapted from published literature and provide a general framework for the synthesis.[1] Researchers should optimize conditions as needed for specific derivatives.
Protocol 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one (Compound 2) [1]
-
To a solution of this compound (1.99 g, 11.82 mmol) and AlCl₃ (7.88 g, 59.1 mmol) in CS₂ (20 mL) under an ice bath, quickly add acetyl chloride (1.86 g, 23.64 mmol).
-
Stir the mixture at 0°C for 3 hours.
-
Remove the ice bath and heat the mixture at 45°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ice water (30 mL).
-
Extract the product with EtOAc, dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain 6-acetylbenzo[cd]indol-2(1H)-one.
Protocol 2: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (Compound 3) [1]
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.01 g, 5.1 mmol) and anhydrous K₂CO₃ (2.11 g, 15.3 mmol) in 15 mL of CH₃CN, add 1,4-dibromobutane (1.35 g, 6.27 mmol).
-
Reflux the mixture for 5 hours and then concentrate.
-
Dissolve the residue in CH₂Cl₂ and wash with aqueous Na₂CO₃.
-
Dry the organic layer with Na₂SO₄ and concentrate.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 2:1) to yield 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one.[1]
Protocol 3: General Procedure for the Synthesis of Final Derivatives [1]
-
Mix 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (1.23 g, 3.57 mmol), the desired amine (e.g., piperidine, 4.28 mmol), and anhydrous K₂CO₃ (0.89 g, 6.43 mmol) in dry CH₃CN.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter.
-
Wash the precipitate with absolute ethanol and dry under vacuum to obtain the pure target compound.
Biological Evaluation
The synthesized compounds are evaluated for their potential as DNA intercalators and their cytotoxic effects on cancer cell lines.
Mechanism of Action: DNA Intercalation
The planar aromatic core of the this compound scaffold allows it to insert between the base pairs of the DNA double helix. The flexible side chains, often containing basic amine groups, can interact with the phosphate backbone of DNA through electrostatic interactions, further stabilizing the complex.[2] This process can inhibit DNA replication and transcription, ultimately leading to cell death.
Caption: Proposed mechanism of DNA intercalation by this compound derivatives.
In Vitro Cytotoxicity Assays
The antitumor activity of the synthesized compounds is typically assessed using cytotoxicity assays against a panel of human cancer cell lines.
Protocol 4: MTT Assay for Cytotoxicity
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data
The following table summarizes the cytotoxic activities of representative this compound derivatives from the literature.
| Compound | Modification | Cell Line | IC₅₀ (μM) | Reference |
| A3 | N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain | A549 | 0.428 | [2] |
| P388 | 1.69 | [2] | ||
| 1f | 2-(benzo[c,d]indol-2(1H)-ylidene)malononitrile | MCF-7 | 0.003 | [3][4] |
| 7721 | 0.115 | [3][4] | ||
| 23 | Structural optimization on compound 1 | MV4-11 | 5.55 | [5] |
| 24 | Structural optimization on compound 1 | - | 1.43 (BRD4 inhibition) | [5] |
| 28 | Structural optimization on compound 1 | - | 1.55 (BRD4 inhibition) | [5] |
| 44 | Structural optimization on compound 1 | MV4-11 | 11.54 | [5] |
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and evaluation of this compound-based DNA intercalators. The synthetic route is versatile, allowing for the generation of a diverse library of compounds. The biological evaluation methods are standard and robust for determining the potential of these compounds as anticancer agents. Further studies, including DNA binding assays (e.g., UV-Vis titration, fluorescence spectroscopy, and circular dichroism) and in vivo experiments, are necessary to fully elucidate the therapeutic potential of novel derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antitumor agent family of 1H-benzo[c,d]indol-2-one with flexible basic side chains: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel DNA intercalators without basic side chains as efficient antitumor agents: design, synthesis and evaluation of benzo-[c,d]-indol-malononitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel DNA intercalators without basic side chains as efficient antitumor agents: Design, synthesis and evaluation of benzo-[c,d]-indol-malononitrile derivatives - East China Normal University [pure.ecnu.edu.cn]
- 5. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Benz[cd]indol-2(1H)-one Derivatives as Aurora B Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Benz[cd]indol-2(1H)-one and its related indolin-2-one derivatives as inhibitors of Aurora B kinase, a critical regulator of mitosis and a promising target in oncology. This document includes quantitative data on inhibitor potency, detailed experimental protocols for their evaluation, and diagrams of the relevant signaling pathway and experimental workflows.
Introduction to Aurora B Kinase Inhibition
Aurora B kinase is a serine/threonine kinase that plays a pivotal role in ensuring proper chromosome segregation and cytokinesis during cell division.[1] As a member of the chromosomal passenger complex (CPC), Aurora B is involved in the phosphorylation of key substrates, including Histone H3 at Serine 10 (p-H3S10), which is a hallmark of mitosis.[2] Overexpression of Aurora B is common in various cancers, leading to genetic instability and tumorigenesis. Consequently, small molecule inhibitors of Aurora B are of significant interest as potential anti-cancer therapeutics.[1] The indolin-2-one scaffold has emerged as a promising pharmacophore for the development of potent and selective Aurora B inhibitors.[3]
Data Presentation: Inhibitory Activity of Indolin-2-one Derivatives
While specific quantitative data for a broad range of this compound derivatives is limited in publicly available literature, the closely related indolin-2-one scaffold has been extensively studied. The following tables summarize the in vitro Aurora B kinase inhibitory activity (IC50) and cellular antiproliferative activity of selected indolin-2-one derivatives.
Table 1: In Vitro Aurora B Kinase Inhibitory Activity of Selected Indolin-2-one Derivatives
| Compound ID | Chemical Scaffold | Aurora B IC50 (nM) | Reference |
| 8a | Cyclopropylurea Indolin-2-one | 10.5 | [4] |
| 6e | Carbamate Indolin-2-one | 16.2 | [4] |
| 1 | (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one | 21.0 | [5] |
| 5a | 3-hydroxy Indolin-2-one | 93 | [5] |
Table 2: Cellular Antiproliferative Activity of Selected Indolin-2-one Derivatives
| Compound ID | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 8a | MDA-MB-468 (Breast Cancer) | 29.1 ± 7.3 | [4] |
| 6e | MDA-MB-468 (Breast Cancer) | 32.6 ± 9.9 | [4] |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the mechanism of action and the experimental procedures for evaluating this compound derivatives, the following diagrams illustrate the Aurora B signaling pathway and a general experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize this compound derivatives as Aurora B kinase inhibitors.
Protocol 1: In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for determining the in vitro potency (IC50) of inhibitors.[6]
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., a generic kinase peptide substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[7]
-
This compound derivative stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., <=1%). Include a vehicle control (DMSO only) and a no-inhibitor control.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the derivative relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol is used to assess the cellular activity of the inhibitors by measuring the phosphorylation of a direct downstream target of Aurora B.[8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound derivative
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) for a specified time (e.g., 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.
-
The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of p-Histone H3 (Ser10) normalized to total Histone H3.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the antiproliferative effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. promega.com [promega.com]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Employing Benz[cd]indol-2(1H)-one in AlphaScreen-based High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benz[cd]indol-2(1H)-one and its Therapeutic Potential
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of small molecules with potent biological activities. Derivatives of this scaffold have been identified as inhibitors of key therapeutic targets, notably the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BRD4 is a critical epigenetic reader that plays a fundamental role in regulating the transcription of proto-oncogenes like c-Myc, making it a prime target in oncology.[3][4] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[5] Inhibition of BRD4 has shown promise in various cancer models. Furthermore, the this compound scaffold has been linked to the downstream inhibition of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[1]
AlphaScreen Technology for High-Throughput Screening
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based technology widely used in high-throughput screening (HTS) for studying biomolecular interactions.[6][7] The assay relies on the interaction of two types of beads: a Donor bead and an Acceptor bead.[8] When in close proximity (within ~200 nm) due to a specific biological interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm.[3][6] This technology is highly sensitive, has a high signal-to-background ratio, and its homogeneous format (no wash steps) makes it particularly suitable for automated HTS campaigns.[7]
Application of AlphaScreen for this compound Inhibitor Screening
The AlphaScreen platform is exceptionally well-suited for identifying and characterizing inhibitors of protein-protein interactions, such as the interaction between BRD4 and acetylated histones. For screening compounds like this compound, a competitive binding assay format is typically employed. In this setup, a recombinant BRD4 protein (e.g., GST-tagged or His-tagged) is captured on one bead (e.g., GSH Acceptor beads or Ni-NTA Acceptor beads), and a biotinylated ligand that binds to the active site of BRD4 (such as a biotinylated histone H4 peptide or a small molecule probe like biotinylated JQ1) is captured on streptavidin-coated Donor beads.[6][9][10] When these components interact, a strong AlphaScreen signal is generated. The introduction of a competitive inhibitor, such as a this compound derivative, disrupts this interaction, leading to a decrease in the AlphaScreen signal in a dose-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as an IC50 value.[4][6]
Data Presentation
The following table summarizes the inhibitory activities of various compounds against BRD4, as determined by AlphaScreen assays. This provides a comparative landscape for evaluating the potency of new chemical entities based on the this compound scaffold.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| DC-BD-03 | BRD4 (BD1) | AlphaScreen | 2.01 | JQ1 | Not specified in source |
| Compound 5 | BRD4 (D1) | AlphaScreen | 0.20 | - | - |
| iBRD4-BD1 | BRD4 (BD1) | AlphaScreen | 0.012 | - | - |
| Compound 3r | BRD4 | Not Specified | 0.107 | JQ1 | 0.092 |
| JQ1 | BRD4 (Full Length) | AlphaScreen | 0.050 | - | - |
| PFI-1 | BRD4 (Full Length) | AlphaScreen | 0.385 | - | - |
Note: The specific this compound IC50 value from an AlphaScreen assay was not explicitly available in the searched literature, but the provided data for other BRD4 inhibitors allows for potency comparison.[3][4][11]
Experimental Protocols
Protocol 1: AlphaScreen Assay for BRD4 (BD1) Inhibition
This protocol describes a competitive binding assay to determine the IC50 of a test compound, such as a this compound derivative, against the first bromodomain of BRD4 (BRD4-BD1).
Materials:
-
Recombinant GST-tagged BRD4 (BD1) protein[9]
-
Biotinylated Histone H4 acetylated peptide (Biotin-H4ac)[9]
-
Test Compound (e.g., this compound derivative) dissolved in DMSO
-
AlphaLISA Glutathione (GSH) Acceptor beads (PerkinElmer)[9]
-
AlphaScreen Streptavidin-coated Donor beads (PerkinElmer)[9]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT, pH 7.4[3][5]
-
384-well white opaque microplates (e.g., OptiPlate-384, PerkinElmer)[3]
-
AlphaScreen-capable microplate reader (e.g., EnVision, PerkinElmer)[3]
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the assay well should not exceed 1%.[9]
-
-
Reaction Mixture Preparation (in a 384-well plate):
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer for control wells).
-
Add 5 µL of a solution containing GST-tagged BRD4 (BD1) and Biotin-H4ac peptide in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM for each.[6]
-
Incubate for 30 minutes at room temperature.[9]
-
-
Addition of Acceptor Beads:
-
Dilute the GSH Acceptor beads in Assay Buffer according to the manufacturer's instructions.
-
Add 5 µL of the diluted Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[6]
-
-
Addition of Donor Beads:
-
Dilute the Streptavidin-coated Donor beads in Assay Buffer.
-
Add 5 µL of the diluted Donor beads to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[6]
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable microplate reader. Excitation at 680 nm and emission detection between 520-620 nm.[3]
-
-
Data Analysis:
-
Normalize the data using wells with vehicle (0% inhibition) and a saturating concentration of a known potent inhibitor like JQ1 (100% inhibition).
-
Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.[5]
-
Mandatory Visualizations
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. westbioscience.com [westbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Discovery of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives as bromodomain-containing protein 4 (BRD4) inhibitors for the treatment of kidney fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for 1H NMR and mass spectrometry analysis of Benz[cd]indol-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the structural elucidation of Benz[cd]indol-2(1H)-one (also known as Naphtholactam) using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction to this compound Analysis
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Accurate structural characterization is paramount for understanding its chemical properties and biological activity. This document outlines standardized procedures for obtaining and interpreting ¹H NMR and mass spectra of this molecule.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Expected ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | 7.0 - 8.5 | m | - |
| N-H (Lactam) | > 8.5 | br s | - |
Note: These are predicted values based on derivatives and general principles. Actual experimental values may vary.
¹H NMR Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the proton connectivity.
-
Diagram 1: ¹H NMR Experimental Workflow
References
Benz[cd]indol-2(1H)-one Conjugates: Novel Lysosome-Targeting Agents for Anti-Metastatic Therapy
Application Note
Introduction
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that can effectively inhibit the spread of cancer cells. A promising approach in cancer therapy is the targeting of lysosomes, which are key organelles in cellular homeostasis and are often dysregulated in cancer. Benz[cd]indol-2(1H)-one derivatives, particularly polyamine conjugates, have emerged as a novel class of lysosome-targeted agents with potent anti-metastatic properties. One such derivative, compound 15f, has demonstrated significant efficacy in preclinical models of hepatocellular carcinoma (HCC) by selectively accumulating in lysosomes and inducing cancer cell death through apoptosis and autophagy.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation of this compound derivatives as anti-metastatic agents.
Mechanism of Action
Polyamine-conjugated this compound derivatives leverage the polyamine transport system, which is often upregulated in cancer cells, for selective uptake.[1] Upon entering the cell, these compounds localize to the acidic environment of the lysosomes. The accumulation of these agents within the lysosomes leads to lysosomal membrane permeabilization, triggering a cascade of events that culminate in cancer cell death. The primary mechanisms of action are the induction of apoptosis and autophagy, representing a dual-pronged attack on metastatic cancer cells.[1]
Data Presentation
The anti-metastatic potential of this compound derivatives has been quantified through various in vitro assays. The following tables summarize the key quantitative data for representative compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| A3 (N,N-dimethylamino-ethyl-ethane-1,2-diamine conjugate) | A549 (Lung Carcinoma) | 0.428 |
| P388 (Leukemia) | 1.69 |
Data from Yin et al., Bioorganic & Medicinal Chemistry, 2007.[2]
Table 2: Anti-proliferative Activity of Benzo[cd]indol-2(1H)-one Derivative 15f in Hepatocellular Carcinoma Cells
| Cell Line | IC50 (µM) |
| HepG2 | Data not explicitly found in provided search results |
| Huh7 | Data not explicitly found in provided search results |
Table 3: In Vitro Anti-Migratory and Anti-Invasive Activity of Compound 15f in Hepatocellular Carcinoma Cells
| Assay | Cell Line | Concentration of 15f | Inhibition (%) |
| Wound Healing | Huh7 | 2.5 µM | Significant inhibition observed (quantitative data not specified) |
| Transwell Invasion | Huh7 | 2.5 µM | Significant inhibition observed (quantitative data not specified) |
Qualitative data indicates significant inhibition. Specific quantitative percentages from the primary source are needed for a complete table.
Mandatory Visualizations
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.
-
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7, HepG2)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Wound Healing Assay
This assay is used to evaluate the effect of the compounds on cancer cell migration.
-
Materials:
-
Hepatocellular carcinoma cells (e.g., Huh7)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well plate and grow them to 90-100% confluence.
-
Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.[3]
-
Wash the cells with PBS to remove detached cells and debris.
-
Add fresh medium containing the test compound at a non-toxic concentration (e.g., 2.5 µM for compound 15f).
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
3. Transwell Invasion Assay
This assay assesses the ability of the compounds to inhibit cancer cell invasion through an extracellular matrix.
-
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and incubate for 30 minutes at 37°C to allow for solidification.[4][5]
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add the test compound to the upper chamber.
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
4. Lysosomal Colocalization Assay
This protocol is to visualize the accumulation of the this compound derivatives in lysosomes.
-
Materials:
-
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescent this compound derivative for a specific time.
-
In the last 30 minutes of incubation, add LysoTracker Red (50-75 nM) to the medium to stain the lysosomes.[6][8]
-
In the final 10 minutes, add Hoechst 33342 (1 µg/mL) to stain the nuclei.[7]
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope using appropriate filter sets for the compound's fluorescence, LysoTracker Red, and Hoechst 33342.
-
Co-localization of the compound's fluorescence with LysoTracker Red indicates lysosomal accumulation.
-
5. Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Caspase-3, PARP, LC3B, p62, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analyze the changes in protein expression levels relative to the loading control. An increase in cleaved Caspase-3, cleaved PARP, and the LC3-II/LC3-I ratio, along with a decrease in p62, would indicate the induction of apoptosis and autophagy.[10][11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. apexbt.com [apexbt.com]
- 7. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Benz[cd]indol-2(1H)-one Derivatives as BRD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification, characterization, and cellular evaluation of Benz[cd]indol-2(1H)-one derivatives as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a pivotal role in regulating the transcription of key oncogenes, including c-Myc, making it a prime therapeutic target in oncology.[1][2] BRD4 recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains (BD1 and BD2), thereby recruiting the positive transcription elongation factor b (P-TEFb) to chromatin.[3] This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation of target genes essential for cell proliferation and survival.[3] The this compound scaffold has been identified as a promising chemotype for the development of potent and selective BRD4 inhibitors.[2][4] Derivatives of this scaffold have demonstrated significant anti-proliferative effects in various cancer cell lines, underscoring their therapeutic potential.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against BRD4 and their anti-proliferative effects on cancer cell lines.
Table 1: BRD4 Inhibitory Potency of this compound Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| Compound 1 | BRD4_BD1 | AlphaScreen | - | - | [2] |
| Compound 23 | BRD4_BD1 | AlphaScreen | 1.02 | - | [2] |
| Compound 24 | BRD4_BD1 | AlphaScreen | 1.43 | - | [2] |
| Compound 28 | BRD4_BD1 | AlphaScreen | 1.55 | - | [2] |
| Compound 44 | BRD4_BD1 | AlphaScreen | 3.02 | - | [2] |
| Compound 85 | BRD4 | - | - | 124 | [3] |
| - | BRD4 | - | - | 137 | [3] |
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MV4;11 | 11.67 | [2] |
| HL-60 | 2 | [4] | |
| HT-29 | 8.5 | [4] | |
| Compound 23 | MV4-11 | 5.55 | [2] |
| Compound 44 | MV4-11 | 11.54 | [2] |
| Compound 85 | MV4;11 | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BRD4 signaling pathway, a general experimental workflow for the evaluation of this compound derivatives, and a representative structure-activity relationship (SAR) logic.
Caption: BRD4 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Caption: Logic for structure-activity relationship studies.
Experimental Protocols
Protocol 1: Representative Synthesis of 6-Acyl-1-Alkyl-Benz[cd]indol-2(1H)-one Derivatives
This protocol provides a general procedure for the synthesis of key intermediates and final products.
Step 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one (Intermediate 2)
-
Under an ice-bath, quickly add acetyl chloride (1.86 g, 23.64 mmol) to a solution of 1H-benzo[cd]indol-2-one (1.99 g, 11.82 mmol) and AlCl₃ (7.88 g, 59.1 mmol) in CS₂ (20 mL).
-
Stir the mixture at 0°C for 3 hours.
-
Remove the ice-bath and heat the mixture at 45°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ice water (30 ml) and extract with EtOAc.
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 4:1) to afford intermediate 2.[5]
Step 2: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one (Intermediate 3)
-
To a solution of intermediate 2 (1.01 g, 5.1 mmol) and anhydrous K₂CO₃ (2.11 g, 15.3 mmol) in 15 ml of CH₃CN, add 1,4-dibromobutane (1.35 g, 6.27 mmol).
-
Reflux the mixture for 5 hours and then concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous Na₂CO₃.
-
Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 2:1) to give intermediate 3.[5]
Step 3: Synthesis of Final Amine Derivatives
-
Mix intermediate 3 (1.23 g, 3.57 mmol), the desired amine (e.g., piperidine, 4.28 mmol), and anhydrous K₂CO₃ (0.89 g, 6.43 mmol) in dry CH₃CN.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the final compound.
Protocol 2: BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a homogenous, bead-based proximity assay to measure the inhibition of BRD4 binding to an acetylated histone peptide.
Materials:
-
Purified GST-tagged BRD4 (BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Test compounds (dissolved in DMSO)
-
AlphaLISA® GSH Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white microplates (e.g., OptiPlate™-384)
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
2.5 µL of inhibitor solution or inhibitor buffer (for positive and negative controls).
-
2.5 µL of a master mix containing biotinylated histone peptide and Assay Buffer.
-
2.5 µL of diluted BRD4 (BD1) protein in Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Acceptor Bead Addition: Add 10 µL of diluted GSH Acceptor beads to each well. Incubate at room temperature for 30 minutes in the dark.
-
Donor Bead Addition: Add 10 µL of diluted Streptavidin-conjugated Donor beads to each well. Incubate at room temperature for 15-30 minutes in the dark.
-
Data Acquisition: Read the AlphaScreen signal on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Protocol 3: Cell Viability Assay (MTT)
This protocol is used to assess the anti-proliferative effects of the BRD4 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.[1]
Protocol 4: Western Blot Analysis of Downstream Targets (c-Myc and Bcl-2)
This protocol is for detecting changes in the protein expression of BRD4 target genes following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-c-Myc, anti-Bcl-2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[8][9]
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of BRD4 inhibitors on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[4]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in PBS. Centrifuge again and resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westbioscience.com [westbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Benz[cd]indol-2(1H)-one in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention. Benz[cd]indol-2(1H)-one has emerged as a promising scaffold for the development of novel Hedgehog pathway inhibitors. Unlike conventional inhibitors that target the Smoothened (SMO) receptor, this compound and its derivatives act downstream in the pathway, offering a potential strategy to overcome resistance mechanisms associated with SMO mutations.
These application notes provide a comprehensive overview of the utilization of this compound as a downstream Hedgehog pathway inhibitor. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound and its analogs function as downstream inhibitors of the Hedgehog signaling pathway. Evidence suggests that these compounds exert their effects through the epigenetic regulation of BET (Bromodomain and Extra-Terminal) bromodomains. This mechanism involves the modulation of GLI transcription factors, which are the final effectors of the Hedgehog pathway. Specifically, this compound has been demonstrated to decrease the cellular and ciliary levels of GLI2 and inhibit the expression of GLI1, acting downstream of the Suppressor of Fused (SUFU) protein. This downstream mode of action presents a significant advantage, as it has the potential to circumvent resistance mechanisms that can arise from mutations in the upstream SMO receptor.
Quantitative Data
The inhibitory potency of this compound (referred to as compound 1 in several studies) has been evaluated in various cell-based assays. The following table summarizes the reported pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Cell Line | Stimulation | Assay Type | pIC50 (M) | Approximate IC50 (µM) | Reference |
| 1 | SHH-LIGHT2 | ShhN | Gli-Luciferase | 6.1 ± 0.2 | ~0.79 | |
| 1 | SHH-LIGHT2 | SAG | Gli-Luciferase | 6.5 ± 0.1 | ~0.32 | |
| 1 | SUFU-KO-LIGHT | Constitutive | Gli-Luciferase | 6.0 ± 0.1 | ~1.0 | |
| 1 | WNT-LIGHT | Wnt3a | TCF/LEF-Luciferase | 4.8 ± 0.1 | ~15.8 |
Note: The data indicates that this compound exhibits sub-micromolar to low micromolar potency in inhibiting the Hedgehog pathway and demonstrates selectivity over the WNT signaling pathway.
Experimental Protocols
Hedgehog Pathway Reporter Assay (Luciferase-Based)
This protocol describes a common method to quantify the activity of the Hedgehog pathway in response to inhibition by compounds like this compound. The assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter.
Materials:
-
SHH-LIGHT2 cells (or other suitable Hh-responsive reporter cell line, e.g., NIH-3T3 stably transfected with Gli-luciferase and Renilla luciferase reporters)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
Low-serum medium
-
Hedgehog pathway agonist:
-
Sonic Hedgehog conditioned medium (Shh-N)
-
Smoothened agonist (SAG)
-
-
This compound (or derivative) stock solution in DMSO
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
Day 0: Cell Seeding
-
Culture SHH-LIGHT2 cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into a 96-well plate at a density of 25,000 cells per well in 100 µL of medium.
-
Include wells without cells for background luminescence measurement.
-
Incubate at 37°C in a 5% CO2 incubator for 16-24 hours, or until cells are confluent.
Day 1: Compound Treatment and Pathway Stimulation
-
Prepare serial dilutions of this compound in a low-serum medium.
-
Carefully remove the growth medium from the cells.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Add the Hedgehog pathway agonist (Shh-N or SAG) to all wells except the negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-48 hours.
Day 2/3: Cell Lysis and Luciferase Measurement
-
Remove the medium from the wells.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Lyse the cells by adding passive lysis buffer (from the Dual-Luciferase® kit) to each well and incubating according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® assay reagents.
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Determine the pIC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Hedgehog Signaling Pathway and Point of Inhibition
Caption: Downstream inhibition of the Hedgehog pathway by this compound.
Experimental Workflow for Hedgehog Reporter Assay
Caption: Workflow for the Hedgehog luciferase reporter assay.
Application Notes and Protocols for the Synthesis of Benz[cd]indol-2(1H)-one in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Benz[cd]indol-2(1H)-one and its derivatives, a promising scaffold in modern drug discovery. This document details synthetic protocols, highlights key biological targets, and presents relevant pharmacological data to facilitate the development of novel therapeutics.
Introduction
The this compound core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, planar structure allows for specific interactions with various biological targets, leading to the development of potent and selective inhibitors for several key signaling pathways implicated in cancer and other diseases. This document outlines the synthesis of this scaffold and its application in targeting the Hedgehog and BRD4 signaling pathways, Aurora B kinase, and in the development of lysosome-targeting anti-metastatic agents.
Data Presentation: Pharmacological Activity of this compound Derivatives
The following tables summarize the quantitative data for various this compound derivatives across different biological targets.
| Table 1: BRD4 Inhibitory Activity | |||
| Compound | BRD4 IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) |
| Compound 1 | - | MV4-11 | 11.67[1] |
| Compound 23 | 1.02[1] | MV4-11 | 5.55[1] |
| Compound 24 | 1.43[1] | - | - |
| Compound 28 | 1.55[1] | - | - |
| Compound 44 | 3.02[1] | MV4-11 | 11.54[1] |
| Compound 78 | - (Kd = 137 nM)[2] | MV4-11 | 1.30[2] |
| HL-60 | 2.99[2] | ||
| Compound 85 | - (Kd = 124 nM)[3] | MV4-11 | - |
| Table 2: Hedgehog Pathway Inhibitory Activity | |
| Compound | pIC50 |
| Compound 1 (in SHH-LIGHT2 cells) | 6.5 ± 0.1[4] |
| Compound 1 (in SUFU-KO-LIGHT cells) | 6.2 ± 0.1[4] |
| Table 3: Cytotoxic Activity of this compound Derivatives | ||
| Compound | Cell Line | LD50/IC50 (μM) |
| Compound 1 | A549 (lung carcinoma) | 1-10[4] |
| Medulloblastoma (MB55, MB56) | 1-10[4] | |
| MV4-11 | 3.5[4] | |
| HL-60 | 2[4] | |
| HT-29 | 8.5[4] | |
| Compound A3 | A549 | 0.428[5] |
| P388 | 1.69[5] |
| Table 4: Synthesis Yields of this compound Intermediates | |
| Intermediate | Yield (%) |
| 6-acetylbenzo[cd]indol-2(1H)-one | 82[6] |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 75[6] |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 60[6] |
| 1-(4-((4-aminobutyl)amino)butyl)-6-(1H-benzo[d]imidazol-2-yl)benzo[cd]indol-2(1H)-one | 64[6] |
| (1-(4-(1-piperidyl)butyl)-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | 55[7] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound intermediates and their derivatization are provided below.
Protocol 1: Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one
This protocol describes a three-step synthesis starting from 1-chloronaphthalene.
Step 1: Synthesis of 4-chloro-1-naphthalenesulfonyl chloride
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1-chloronaphthalene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloro-1-naphthalenesulfonic acid.
-
Treat the sulfonic acid with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to yield 4-chloro-1-naphthalenesulfonyl chloride.
Step 2: Synthesis of 4-chloro-1-naphthalenesulfonamide
-
Dissolve the 4-chloro-1-naphthalenesulfonyl chloride in a suitable solvent and add an excess of aqueous ammonia.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and treat the residue with water.
-
Filter the solid sulfonamide, wash with water, and dry. The crude product can be purified by recrystallization.
Step 3: Intramolecular Cyclization to 6-Chloro-1H-benzo[cd]indol-2-one
-
Suspend the 4-chloro-1-naphthalenesulfonamide in a high-boiling point solvent.
-
Add a strong base, such as potassium hydroxide or sodium hydride.
-
Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Acidify the mixture with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography.[7]
Protocol 2: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one and N-alkylation
This protocol outlines the synthesis of a key intermediate and its subsequent N-alkylation.
Step 1: Synthesis of 6-acetylbenzo[cd]indol-2(1H)-one A detailed experimental procedure for the synthesis of this starting material can be found in the literature.[6]
Step 2: Synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one
-
To a solution of 6-acetylbenzo[cd]indol-2(1H)-one (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in acetonitrile, add 1,4-dibromobutane (1.2 eq).
-
Reflux the mixture for 5 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous Na₂CO₃.
-
Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography (petroleum ether/EtOAc = 4:1) to obtain the product.[6]
Signaling Pathways and Mechanisms of Action
The this compound scaffold has been shown to modulate several critical signaling pathways in cancer.
Hedgehog Signaling Pathway Inhibition
This compound derivatives have been identified as downstream inhibitors of the Hedgehog signaling pathway.[4] They act by reducing the cellular levels of the transcription factors GLI1 and GLI2, which are the terminal effectors of the pathway.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
BRD4 Inhibition
Derivatives of this compound have been developed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][8] BRD4 is a key regulator of oncogenes such as c-Myc. By binding to the acetyl-lysine binding pocket of BRD4, these inhibitors disrupt its interaction with chromatin, leading to the downregulation of target gene expression.
Caption: Mechanism of BRD4 inhibition by this compound.
Aurora B Kinase Inhibition
Certain this compound derivatives have been identified as inhibitors of Aurora B kinase, a key regulator of mitosis.[9] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of Aurora B kinase by this compound.
Lysosome-Targeted Anti-Metastatic Activity
By conjugating the this compound scaffold with polyamines, researchers have developed derivatives that are actively transported into cancer cells and accumulate in lysosomes.[6][10] This targeted delivery leads to lysosomal dysfunction, inducing autophagy and apoptosis, and thereby inhibiting cancer cell migration and metastasis.
Caption: Lysosome-targeted drug delivery and anti-metastatic mechanism.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General synthesis workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of novel drug candidates.
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 7. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antitumor Activity of Benz[cd]indol-2(1H)-one Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Benz[cd]indol-2(1H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel anticancer agents.[1] Derivatives of this compound have been shown to target key pathways involved in cancer progression, including epigenetic regulation and critical cell signaling cascades.[1][2] These compounds have demonstrated inhibitory activity against various cancer cell lines, making them promising candidates for further preclinical and clinical development.[3][4] This document provides detailed methodologies for the in vitro and in vivo evaluation of the antitumor activity of this compound compounds.
Mechanisms of Action
This compound derivatives exert their antitumor effects primarily through the inhibition of two key pathways: BET Bromodomains and the Hedgehog (HH) signaling pathway.[1][5]
-
BET Bromodomain Inhibition: These compounds have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][4][6] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a critical role in the regulation of oncogenes like c-Myc and Bcl-2.[1] By competitively binding to the acetyl-lysine pocket, this compound derivatives disrupt this interaction, leading to the downregulation of these key oncogenes, which in turn induces cell cycle arrest and apoptosis.[1]
-
Hedgehog Signaling Pathway Modulation: The Hedgehog (HH) signaling pathway, crucial during embryonic development, can be aberrantly activated in several cancers.[5][7] this compound compounds have been shown to act as downstream inhibitors of this pathway.[3][7][8] They can reduce the cellular levels of key HH pathway effectors, the GLI transcription factors, thereby inhibiting the expression of target genes responsible for cell proliferation and survival.[3][7]
Some derivatives have also been found to inhibit Aurora B kinase, a crucial regulator of cell division, or to target lysosomes, inducing apoptosis and autophagy.[2][9]
Caption: Key signaling pathways inhibited by this compound compounds.
In Vitro Evaluation of Antitumor Activity
A series of in vitro assays are essential to determine the cytotoxic and mechanistic effects of this compound compounds on cancer cell lines.
Caption: General experimental workflow for in vitro evaluation.
Data Presentation: In Vitro Activity
The following table summarizes the reported anti-proliferative effects of representative this compound compounds on various cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| Compound 1 | MV4;11 | Leukemia | Proliferation | LD₅₀ | 3.5 | [3] |
| Compound 1 | HL-60 | Leukemia | Proliferation | LD₅₀ | 2.0 | [3] |
| Compound 1 | HT-29 | Colon Cancer | Proliferation | LD₅₀ | 8.5 | [3] |
| Compound 85 | MV4;11 | Leukemia | Proliferation | IC₅₀ | 0.49 | [6] |
| Compound A3 | A549 | Lung Cancer | Proliferation | IC₅₀ | 0.428 | [2] |
| Compound A3 | P388 | Leukemia | Proliferation | IC₅₀ | 1.69 | [2] |
Experimental Protocols
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound compound stock solution (in DMSO)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[14][15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and blank (medium only) wells.[14][15] Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[10][14] Incubate for 2-4 hours at 37°C until purple precipitate is visible.[10][14]
-
Formazan Solubilization: Carefully remove the culture medium.[10] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the viability against the compound concentration to determine the IC₅₀ value.
This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for a predetermined time (e.g., 24 or 48 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells.[16] Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[15]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14][15] Transfer 100 µL of the cell suspension to a flow cytometry tube.[15] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry within one hour.[15] Use single-stain controls to set up compensation and gates to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[15][16]
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Cold 70% ethanol[15]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Wash with cold PBS.[15]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[15] Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.[15] Wash the cell pellet with PBS.[15] Resuspend the pellet in 500 µL of PI/RNase A staining solution.[15]
-
Incubation: Incubate at 37°C for 30 minutes in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.[15]
In Vivo Evaluation of Antitumor Efficacy
The antitumor efficacy of promising compounds is evaluated in vivo using human tumor xenograft models in immunodeficient mice.[18][19]
Caption: General experimental workflow for in vivo xenograft studies.
Data Presentation: In Vivo Efficacy
Quantitative data from xenograft studies should be meticulously recorded. The primary endpoint is often Tumor Growth Inhibition (TGI).
Table 1: Dosing and Administration Schedule (Example)
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration | No. of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | Compound X | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | Compound X | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 2: Tumor Growth Inhibition (TGI) Results (Example)
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | Mean Final Body Weight (g) ± SEM |
| 1 | Vehicle Control | - | 1500 ± 120 | - | 22.5 ± 0.5 |
| 2 | Compound X | 25 | 800 ± 95 | 46.7 | 22.1 ± 0.6 |
| 3 | Compound X | 50 | 450 ± 70 | 70.0 | 20.8 ± 0.7 |
TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Protocol: Human Tumor Xenograft Mouse Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model to assess in vivo efficacy.[18][20]
Materials:
-
Human cancer cell line
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old[18]
-
Sterile, serum-free media or PBS
-
Matrigel (optional)
-
Test compound and vehicle
-
Digital calipers
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before any procedures.[18][20]
-
Cell Preparation: Harvest cultured tumor cells that are 70-80% confluent.[20] Wash cells with sterile PBS and resuspend in serum-free medium at a concentration of 3-5 x 10⁶ cells per 100 µL.[18][20] For enhanced tumor take, the cell suspension can be mixed 1:1 with Matrigel.[18] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[18][20]
-
Randomization: Monitor animals regularly for tumor development.[18] Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Prepare the test compound in an appropriate vehicle and administer to the treatment groups according to the predetermined schedule (e.g., daily oral gavage).[18] The control group receives the vehicle only.
-
Tumor Measurement and Monitoring:
-
Tumor Volume: Measure tumor length and width 2-3 times per week using digital calipers.[18] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[18][20]
-
Body Weight: Record the body weight of each animal at the same frequency to monitor for toxicity.[18]
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.[18]
-
-
Endpoint and Data Analysis: The study may be terminated when tumors in the control group reach a specific size or after a fixed duration. Euthanize the animals, excise the tumors, and record their final weights. Calculate the TGI for each treatment group and perform statistical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benz[cd]indol-2(1H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of Benz[cd]indol-2(1H)-one and its derivatives. It is intended for an audience of researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when following established multi-step synthetic routes.
Question: My yield for the intramolecular cyclization of 4-chloro-1-naphthalenesulfonamide to form 6-Chloro-1H-benzo[cd]indol-2-one is consistently low. What are the potential causes and solutions?
Answer:
Low yields in the intramolecular cyclization step are a common challenge. Several factors can contribute to this issue. A primary consideration is the reaction temperature. This reaction typically requires high temperatures (often exceeding 200 °C) to proceed efficiently.[1]
Potential Causes:
-
Insufficient Temperature: The cyclization may not be reaching the necessary activation energy.
-
Presence of Moisture: Water can interfere with the strong base used in the reaction, such as potassium hydroxide or sodium hydride.
-
Impurities in the Starting Material: The purity of the 4-chloro-1-naphthalenesulfonamide is crucial. Impurities can lead to side reactions and decomposition at high temperatures.
-
Inefficient Heat Transfer: Uneven heating of the reaction mixture can result in localized overheating or areas that do not reach the required temperature.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction setup can accurately achieve and maintain the high temperatures required. Use a suitable high-boiling solvent or perform the reaction neat, if the protocol allows. A sand bath or a high-temperature heating mantle is recommended for even heat distribution.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and ensure the base is of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Purify the Starting Material: Recrystallize or perform column chromatography on the 4-chloro-1-naphthalenesulfonamide intermediate before proceeding to the cyclization step.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
Question: I am observing significant side product formation during the synthesis of this compound derivatives, particularly during N-alkylation. How can I minimize these impurities?
Answer:
The N-alkylation of the this compound core is a key step for generating diverse derivatives. However, side reactions can occur, leading to a complex mixture and difficult purification.
Potential Causes of Side Products:
-
Over-alkylation: If the alkylating agent is too reactive or used in a large excess, dialkylation can occur.
-
O-alkylation: The lactam oxygen can also be alkylated, leading to the formation of an undesired isomer.
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Base-Induced Side Reactions: The choice and amount of base can influence the reaction outcome. Strong bases might deprotonate other sites on the molecule, leading to side reactions.
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Reaction Temperature: Higher temperatures can promote side reactions and decomposition.
Strategies for Minimizing Side Products:
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Choice of Base and Solvent: Use a suitable base and solvent system. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) is a commonly used system that is effective for N-alkylation.[2]
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Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. A slight excess (e.g., 1.2 equivalents) is often sufficient.[2]
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Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in acetonitrile is a common condition.[2]
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Purification of Intermediates: Ensure the starting this compound is pure before proceeding with alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the this compound scaffold?
A1: Common starting materials include 1-chloronaphthalene[1] and 4-chloro-1-naphthalenecarboxylic acid.[3] The choice of starting material will dictate the subsequent synthetic steps.
Q2: What purification techniques are most effective for this compound and its derivatives?
A2: The most frequently cited purification methods are column chromatography on silica gel and recrystallization.[1][3] For column chromatography, common solvent systems include petroleum ether/ethyl acetate and dichloromethane/methanol mixtures.[3][4]
Q3: How can I confirm the structure of my synthesized this compound derivatives?
A3: Structural confirmation is typically achieved using a combination of spectroscopic techniques, including:
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¹H NMR (Proton Nuclear Magnetic Resonance)
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Mass Spectrometry (MS) , often with electrospray ionization (ESI-MS)[4]
-
Infrared (IR) Spectroscopy [5]
-
Elemental Analysis [5]
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, several steps in the synthesis of this compound involve hazardous reagents and conditions.
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Chlorosulfonic acid , used in the sulfonation of 1-chloronaphthalene, is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
-
High-temperature reactions for cyclization require careful monitoring to prevent uncontrolled reactions or fires.[1]
-
Strong bases like sodium hydride are flammable and react with moisture. They should be handled under an inert atmosphere.
-
The final compounds may have biological activity and should be handled with care.
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Intermediates and Final Products
| Compound Name | Starting Material | Key Reagents/Conditions | Yield | Reference |
| 6-acetylbenzo[cd]indol-2(1H)-one | Not Specified | Not Specified | 82% | [4] |
| 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K₂CO₃, CH₃CN | 75% | [4] |
| 6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one | Intermediate 11 | POCl₃, DMF | 60% | [4] |
| 1-(4-(1-piperidyl)butyl)-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | Intermediate Derivative | Not Specified | 55% | [4] |
| {1-[4-(3-diethylaminopropyl)butoxycarbonylaminobutyl]}-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | Intermediate Derivative | Not Specified | 40% | [4] |
| {1-[4-(4-morpholinobutyl)butoxycarbonylaminobutyl]}-6-[(3-dimethylamino)acrylyl]benzo[cd]indol-2(1H)-one | Intermediate Derivative | Not Specified | 54% | [4] |
| 6-(1H-benzo[d]imidazol-2-yl)-1-(4-((4-(cyclopropylamino)butyl)amino)butyl)benzo[cd]indol-2(1H)-one | Intermediate Derivative | Not Specified | 48% | [4] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one from 1-Chloronaphthalene[1]
This synthesis involves a three-step process: sulfonation, amination, and intramolecular cyclization.
Step 1: Synthesis of 4-chloro-1-naphthalenesulfonic acid
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Cool chlorosulfonic acid to 0-5 °C in a stirred reaction vessel.
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Slowly add 1-chloronaphthalene to the cooled chlorosulfonic acid.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.
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Filter the solid, wash with cold water, and dry to obtain 4-chloro-1-naphthalenesulfonic acid.
Step 2: Synthesis of 4-chloro-1-naphthalenesulfonamide
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The 4-chloro-1-naphthalenesulfonyl chloride (obtained from the sulfonic acid) is reacted with ammonia to form the corresponding sulfonamide.
Step 3: Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one
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To the 4-chloro-1-naphthalenesulfonamide, add a strong base such as potassium hydroxide or sodium hydride.
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Heat the reaction mixture to a high temperature (typically >200 °C) under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture and quench with water.
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Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with water, and dry.
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The crude product can be purified by column chromatography on silica gel followed by recrystallization.
Protocol 2: N-Alkylation of a this compound Derivative[2][4]
This protocol describes a general procedure for the N-alkylation of the this compound scaffold.
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Dissolve the starting this compound derivative (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (3.0 eq) in acetonitrile (CH₃CN).
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Add the alkylating agent (e.g., 1,4-dibromobutane, 1.2 eq) to the mixture.
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Reflux the reaction mixture for the required time (e.g., 5 hours), monitoring progress by TLC.
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After cooling to room temperature, concentrate the mixture under reduced pressure.
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Purify the residue by column chromatography (e.g., petroleum ether/EtOAc) to obtain the N-alkylated product.
References
Technical Support Center: Optimizing Reaction Conditions for Benz[cd]indol-2(1H)-one Functionalization
Welcome to the technical support center for the functionalization of Benz[cd]indol-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and functionalization of this important heterocyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound and offers potential solutions in a question-and-answer format.
Issue 1: Low Yield in N-Alkylation Reactions
Q: I am attempting to perform an N-alkylation on this compound, but I am consistently obtaining low yields of the desired product. What are the potential causes and how can I improve the yield?
A: Low yields in N-alkylation of indole derivatives, including this compound, can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Deprotonation: The acidity of the N-H bond in the lactam is crucial. Incomplete deprotonation before the addition of the alkylating agent can lead to a significant portion of the starting material remaining unreacted.
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Solution: Ensure the use of a sufficiently strong base and anhydrous reaction conditions. Sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is a standard choice for deprotonating indoles.[1] Allow adequate time for the deprotonation to complete before adding the alkylating agent.
-
-
Competing C-Alkylation: The C4 and C5 positions of the this compound ring are electron-rich and can compete with the nitrogen for the alkylating agent, leading to undesired C-alkylated side products.
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Solution: The choice of base and solvent can significantly influence the N- versus C-alkylation ratio. Generally, stronger bases and polar aprotic solvents favor N-alkylation.[1]
-
-
Steric Hindrance: If you are using a bulky alkylating agent, steric hindrance around the nitrogen atom can slow down the reaction rate and reduce the yield.
-
Solution: Consider using a less sterically hindered alkylating agent if the experimental design allows. Alternatively, increasing the reaction temperature or using a more reactive leaving group on the alkylating agent (e.g., iodide instead of bromide) might improve the reaction rate.
-
-
Reaction Temperature: Suboptimal reaction temperature can lead to either an incomplete reaction (if too low) or decomposition of reactants and products (if too high).
-
Solution: Systematically screen a range of temperatures to find the optimal condition for your specific substrate and alkylating agent.
-
Issue 2: Poor Regioselectivity in C-H Functionalization
Q: I am trying to achieve regioselective C-H functionalization at a specific position of the this compound core, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the C-H functionalization of indole systems can be challenging due to the presence of multiple reactive C-H bonds.[2] Here are some strategies to enhance regioselectivity:
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Directing Groups: The use of a directing group attached to the nitrogen atom is a powerful strategy to direct the metal catalyst to a specific C-H bond, typically at the C7 position.
-
Solution: Consider introducing a removable directing group, such as a picolinamide or a pyrimidinyl group, on the nitrogen of this compound. This will direct the C-H activation to the ortho position (C7).
-
-
Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the this compound ring will dictate the site of functionalization. The C4 and C5 positions are generally the most electron-rich and susceptible to electrophilic attack.
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Solution: For reactions that proceed via an electrophilic pathway, you can expect functionalization to occur preferentially at C4 or C5. To target other positions, a change in reaction mechanism (e.g., radical or metal-catalyzed) might be necessary.
-
-
Catalyst and Ligand Choice: In transition metal-catalyzed C-H functionalization, the choice of catalyst and ligand can have a profound impact on regioselectivity.
-
Solution: Screen a variety of catalysts (e.g., Palladium, Rhodium, Ruthenium) and ligands (e.g., phosphines, carbenes) to identify a combination that provides the desired regioselectivity for your specific transformation.
-
Issue 3: Difficulty in Halogenation Reactions
Q: I am struggling with the selective halogenation of this compound. What are the recommended conditions for achieving clean mono-halogenation?
A: Halogenation of indoles can sometimes lead to multiple halogenations or the formation of undesired side products. Here are some approaches for controlled halogenation:
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Mild Halogenating Agents: Using milder and more selective halogenating agents can help to avoid over-halogenation.
-
Solution: For bromination, N-bromosuccinimide (NBS) is a commonly used reagent. For chlorination, N-chlorosuccinimide (NCS) can be employed. The reaction can be carried out in a solvent like DMF or acetonitrile at room temperature or slightly elevated temperatures.
-
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the halogenation reaction.
-
Solution: Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions.[3]
-
-
Control of Stoichiometry: Careful control of the stoichiometry of the halogenating agent is crucial to prevent multiple halogenations.
-
Solution: Start with one equivalent of the halogenating agent and monitor the reaction progress by TLC or LC-MS. If the reaction is slow or incomplete, a slight excess (e.g., 1.1 equivalents) can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable general-purpose solvent for the functionalization of this compound?
A1: The choice of solvent is highly dependent on the specific reaction being performed. However, for many common functionalization reactions of indole derivatives, polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are good starting points. They are generally good at dissolving the starting material and many common reagents. For C-H activation reactions, solvents like 1,2-dichloroethane (DCE) or dioxane are often used.[4] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific reaction.
Q2: How can I effectively purify functionalized this compound derivatives?
A2: Purification of functionalized this compound derivatives can often be achieved by column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. For compounds that are difficult to separate, reverse-phase chromatography (C18 silica) might be a suitable alternative. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: As with any chemical research, it is essential to follow standard laboratory safety procedures. This compound is classified as harmful if swallowed.[6] It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Data Presentation
Table 1: Optimization of N-Alkylation of a this compound Derivative
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-dibromobutane | K₂CO₃ (3.0) | CH₃CN | Reflux | 12 | 75 |
| 2 | Propargyl bromide | NaH (1.2) | DMF | 0 to rt | 4 | 85 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ (2.0) | DMF | 60 | 6 | 92 |
Note: The data in this table is illustrative and based on general procedures for N-alkylation of related indole systems. Optimal conditions may vary for specific substrates.[5]
Table 2: Conditions for Regioselective Halogenation of Indole Derivatives
| Entry | Substrate | Halogenating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Product (Yield %) |
| 1 | Indole | NBS (1.0) | HFIP | rt | 1 | 3-Bromoindole (95%) |
| 2 | 1-Methylindole | NCS (1.1) | CCl₄ | Reflux | 3 | 3-Chloro-1-methylindole (88%) |
| 3 | 2-Phenylindole | NIS (1.0) | CH₃CN | rt | 2 | 3-Iodo-2-phenylindole (91%) |
Note: This table provides examples of halogenation conditions for various indole derivatives. The regioselectivity for this compound may differ.[3]
Experimental Protocols
General Protocol for N-Alkylation of this compound
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).
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Add anhydrous DMF to dissolve the starting material.
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Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for C-H Arylation of this compound (Directed)
-
To a reaction tube, add this compound with a directing group (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.2 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add a degassed solvent (e.g., dioxane or toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
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Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for optimizing this compound functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing background fluorescence in Benz[cd]indol-2(1H)-one imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence when using Benz[cd]indol-2(1H)-one-based fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence imaging?
This compound, also known as naphthalimide, is a versatile fluorophore scaffold used in the development of fluorescent probes for bioimaging. Probes based on this structure are valued for their favorable photophysical properties, which include high fluorescence quantum yields, good photostability, large Stokes shifts, and tunable emission spectra. Their adaptable chemical structure allows for the design of "turn-on" or ratiometric sensors that can selectively detect a wide range of biological targets and changes in the cellular environment.
Q2: What are the common sources of background fluorescence in microscopy?
Background fluorescence can originate from several sources, broadly categorized as:
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Autofluorescence: Endogenous fluorescence from biological structures and molecules within the sample. Common sources include collagen, elastin, NADH, riboflavin, and lipofuscin.[1] Fixatives like glutaraldehyde and formaldehyde can also induce autofluorescence.
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Non-specific Probe Binding: The fluorescent probe may bind to cellular components other than the intended target, leading to a diffuse background signal. This can be caused by hydrophobic interactions, charge-based interactions, or inappropriate probe concentration.
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Media and Reagent Fluorescence: Components of the cell culture medium, such as phenol red and riboflavin, as well as impurities in buffers or mounting media, can contribute to background fluorescence.
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Substrate Fluorescence: The materials used for imaging, such as plastic-bottom dishes, can exhibit inherent fluorescence.
Q3: How can I determine the source of my high background fluorescence?
To identify the source of high background, it is essential to include proper controls in your experiment:
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Unstained Control: An unstained sample will reveal the level of endogenous autofluorescence from the cells or tissue itself.
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Vehicle Control: If your probe is dissolved in a solvent like DMSO, a control with just the solvent will show if it contributes to the background.
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Secondary Antibody Control (for immunofluorescence): If you are using a secondary antibody conjugated to the probe, a sample incubated with only the secondary antibody will identify non-specific binding of the secondary antibody.
Troubleshooting Guide
High background fluorescence can significantly impact the quality and interpretation of imaging data. This guide provides a structured approach to troubleshoot and minimize background signal in your this compound imaging experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background in Unstained Control (Autofluorescence) | Aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde) | - Use a non-aldehyde fixative like cold methanol or ethanol.- If aldehyde fixation is necessary, use the lowest effective concentration and shortest incubation time.- After fixation, treat the sample with a quenching agent like 0.1% sodium borohydride in PBS for 10-15 minutes. |
| Endogenous fluorophores (e.g., collagen, lipofuscin) in the sample | - For lipofuscin, treat with a quenching agent like Sudan Black B (0.1% in 70% ethanol for 5-10 minutes). Note that Sudan Black B can have some red fluorescence.- Choose a this compound derivative that excites and emits at longer wavelengths (red or far-red) to minimize spectral overlap with common autofluorescent molecules which often fluoresce in the blue-green region. | |
| High Background in Stained Sample | Probe concentration is too high, leading to non-specific binding. | - Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with a low concentration (e.g., 1-10 µM) and adjust as needed. |
| Insufficient washing | - Increase the number and duration of washing steps after probe incubation to remove unbound molecules. Use a buffer containing a mild detergent like Tween-20 if compatible with your sample. | |
| Non-specific binding of the probe to cellular components. | - Include a blocking step before probe incubation. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody (for immunofluorescence).- Consider the hydrophobicity of your probe. Highly hydrophobic probes may non-specifically accumulate in lipid-rich structures. | |
| Fluorescent impurities in reagents or media. | - Use high-purity, spectroscopy-grade solvents and freshly prepared buffers.- For live-cell imaging, switch to a phenol red-free imaging medium or buffer during the experiment. | |
| Sub-optimal imaging settings. | - Reduce the detector gain or exposure time. While this will also reduce the specific signal, it can improve the signal-to-noise ratio if the background is disproportionately high.- Ensure that the excitation and emission filters are appropriate for the specific this compound derivative you are using to minimize bleed-through from other fluorescent sources. |
Data Presentation
The photophysical properties of this compound derivatives can be tailored by chemical modifications. The following table summarizes key quantitative data for a selection of naphthalimide-based probes, providing a comparative overview of their spectral properties.
| Probe Derivative | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Stokes Shift (nm) | Target/Application |
| 4-Amino-1,8-naphthalimide | ~400 nm | ~500 nm | ~0.6 | ~100 nm | General fluorophore |
| HBC (Homospermine-benzo[cd]indol-2(1H)-one conjugate) | Not specified | Green fluorescence | Not specified | Not specified | Lysosome imaging[2] |
| Naphthalimide-pyrene | ~340 nm | ~480 nm | High | ~140 nm | Ratiometric pH sensing |
| Naphthalimide-rhodamine | ~450 nm | ~580 nm | Not specified | ~130 nm | FRET-based sensing |
Experimental Protocols
General Protocol for Live-Cell Imaging with a this compound Probe
This is a general guideline and may require optimization for specific cell types and this compound derivatives.
Materials:
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Cells cultured on glass-bottom imaging dishes or coverslips
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Complete cell culture medium (phenol red-free medium is recommended for imaging)
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Phosphate-Buffered Saline (PBS), pH 7.4
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This compound probe stock solution (e.g., 1 mM in DMSO)
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Fluorescence microscope with appropriate filter sets for the specific probe
Procedure:
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Cell Culture: Plate cells on the imaging substrate and culture to the desired confluency (typically 70-80%).
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Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
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Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal staining time should be determined experimentally.
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Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
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Imaging: a. Add fresh, pre-warmed imaging buffer or phenol red-free medium to the cells. b. Place the imaging dish on the microscope stage. c. Acquire images using the appropriate excitation and emission filters for your this compound probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Mandatory Visualizations
Signaling Pathway Diagram: Hedgehog Signaling
Some this compound derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The following diagram illustrates the canonical Hedgehog signaling pathway.
Caption: Canonical Hedgehog signaling pathway activation and inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a live-cell imaging experiment using a this compound based fluorescent probe.
Caption: General workflow for live-cell imaging experiments.
References
Technical Support Center: Enhancing the Binding Affinity of Benz[cd]indol-2(1H)-one-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental evaluation of Benz[cd]indol-2(1H)-one-based inhibitors.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Core Binding Affinity Issues
Question 1: My this compound derivative shows lower than expected binding affinity in my biochemical assay (e.g., AlphaScreen, TR-FRET). What are the potential causes and solutions?
Answer:
Several factors can contribute to unexpectedly low binding affinity. Here’s a systematic approach to troubleshooting this issue:
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Compound Integrity and Solubility:
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Purity and Identity: Verify the purity and chemical identity of your compound using methods like LC-MS and NMR. Impurities can lead to inaccurate concentration determination and potentially interfere with the assay.
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Solubility: The this compound scaffold can be poorly soluble in aqueous buffers. Compound precipitation will lead to a lower effective concentration and artificially low affinity.
-
Troubleshooting Steps:
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Visually inspect your stock solution and final assay wells for any signs of precipitation.
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Determine the kinetic or thermodynamic solubility of your compound in the assay buffer.
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If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (typically keeping the final concentration below 1% to avoid assay interference).[1][2] Always ensure your vehicle controls contain the same final DMSO concentration.
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For persistent solubility issues, structural modifications to the inhibitor, such as adding polar groups, may be necessary.[1]
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-
-
-
Assay Components and Conditions:
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Protein Quality: Ensure the target protein (e.g., BRD4) is properly folded, pure, and active. Protein degradation or aggregation will significantly impact binding.
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Reagent Concentrations: Re--verify the concentrations of all assay components, including the protein, peptide/substrate, and beads.
-
Buffer Composition: The pH, salt concentration, and presence of additives in your assay buffer can influence protein stability and ligand binding. Ensure the buffer conditions are optimal for your target protein.
-
Assay Equilibration Time: Binding events require time to reach equilibrium. Ensure you are incubating your compound with the target protein for a sufficient duration.
-
Question 2: I'm observing a significant discrepancy between the biochemical binding affinity (Kd) and the cellular potency (IC50) of my inhibitor. Why is this and how can I investigate it?
Answer:
Discrepancies between biochemical and cell-based assays are common and can provide valuable insights into the drug-like properties of your compound.[3]
-
Potential Causes:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration.[3]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[3]
-
Intracellular Target Engagement: The compound may not be reaching its target within the cell at a sufficient concentration.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by cellular enzymes into inactive forms.[3]
-
Off-Target Effects: In some cases, the observed cellular phenotype may be due to off-target effects rather than inhibition of the intended target.[4]
-
-
Troubleshooting and Investigation:
-
Permeability Assays: Perform in vitro permeability assays, such as the Caco-2 permeability assay, to assess the compound's ability to cross a cell monolayer.[5]
-
Efflux Ratio Determination: A bi-directional Caco-2 assay can determine if your compound is a substrate for efflux pumps. An efflux ratio greater than 2 is indicative of active efflux.[5]
-
Cellular Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound is binding to its intended target within the cell.[4]
-
Metabolic Stability Assays: Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
Use of Control Compounds: Employ a structurally related but inactive analogue of your inhibitor as a negative control. This can help differentiate between on-target and off-target effects.[3]
-
Section 2: Assay-Specific Troubleshooting
Question 3: My AlphaScreen assay for BRD4 binding is showing high background or a poor signal-to-noise ratio. What are the common causes?
Answer:
Optimizing an AlphaScreen assay is critical for obtaining reliable data.
-
Potential Causes and Solutions:
-
Reagent Titration: It is crucial to perform a cross-titration of both the protein (e.g., His-tagged BRD4) and the biotinylated histone peptide to find the optimal concentrations that give the best signal-to-background ratio.[6][7]
-
"Hook" Effect: At very high concentrations of either the protein or the peptide, a paradoxical decrease in the AlphaScreen signal can occur, known as the "hook" effect.[6] Your titration experiments should identify a concentration range that avoids this.
-
Light Sensitivity: The donor and acceptor beads are light-sensitive. Ensure all incubation steps involving the beads are performed in the dark.[7]
-
DMSO Concentration: High concentrations of DMSO can disrupt the protein-ligand interaction. Keep the final DMSO concentration as low as possible (ideally ≤ 0.5%).[8]
-
Buffer Compatibility: Some buffer components can interfere with the AlphaScreen chemistry. Avoid using buffers with strong reducing agents or components that may quench the signal.
-
Question 4: In my Hedgehog (HH) pathway luciferase reporter assay, I am seeing high variability between replicate wells. What can I do to improve consistency?
Answer:
High variability in cell-based reporter assays can obscure real effects.
-
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Ensure you have a homogenous single-cell suspension before plating and use a multichannel pipette for seeding.[9]
-
Cell Confluency: The responsiveness of cells to Hedgehog pathway stimulation can be density-dependent. It is often critical for the cells to reach confluency before treatment.[10]
-
Gentle Handling: Confluent NIH-3T3 cells, a common cell line for this assay, can be prone to detachment. Handle plates gently, especially during media changes, and consider using a pipettor instead of aspiration to remove media.[10][11]
-
Transfection Efficiency: If using transient transfection, variability in transfection efficiency can lead to inconsistent reporter expression. Optimize your transfection protocol.[9]
-
Normalization: Always use a co-transfected constitutively expressed reporter (e.g., Renilla luciferase) to normalize the activity of your primary reporter (e.g., Firefly luciferase) to account for differences in cell number and transfection efficiency.[9]
-
Data Presentation
The following tables summarize quantitative data for representative this compound-based inhibitors from published studies.
Table 1: Binding Affinity and Cellular Potency of Selected this compound Derivatives against BRD4.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 85 | BRD4 | ITC | 124 | - | MV4;11 | 0.5 - 1.0 | [12][13] |
| Compound 1 | BRD4 | - | - | 1020 | MV4-11 | 11.67 | [14] |
| Compound 23 | BRD4 | AlphaScreen | - | 1020 | MV4-11 | 5.55 | [14] |
| Compound 44 | BRD4 | AlphaScreen | - | 3020 | MV4-11 | 11.54 | [14] |
| LT052 | BRD4(1) | AlphaScreen | - | 88 | - | - | [14] |
Table 2: Hedgehog Pathway Inhibition by a this compound Derivative.
| Compound | Assay | Cell Line | Stimulation | pIC50 | Reference |
| Compound 1 | Luciferase Reporter | SHH-LIGHT2 | ShhN | 6.1 ± 0.2 | [15] |
| Compound 1 | Luciferase Reporter | SHH-LIGHT2 | SAG | 6.1 ± 0.2 | [15] |
| Compound 1 | Luciferase Reporter | SUFU-KO-LIGHT | Constitutive | 6.0 ± 0.1 | [15] |
Experimental Protocols
Protocol 1: AlphaScreen Assay for BRD4(1) Binding
This protocol is adapted from established methods for measuring the inhibition of the BRD4(1)-histone interaction.[7][16]
Materials:
-
GST-tagged BRD4(1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Glutathione (GSH) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test inhibitor (dissolved in DMSO)
-
384-well white microplate (e.g., OptiPlate™-384)
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your this compound inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute GST-BRD4(1) and biotinylated histone H4 peptide in Assay Buffer to their predetermined optimal concentrations.
-
-
Reaction Setup:
-
In a 384-well plate, add the following in order:
-
2.5 µL of the inhibitor solution (or vehicle control).
-
2.5 µL of the diluted biotinylated histone H4 peptide.
-
5 µL of the diluted GST-BRD4(1) protein.
-
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Bead Addition:
-
Perform these steps in subdued light.
-
Add 5 µL of diluted GSH Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of diluted Streptavidin-coated Donor beads to each well.
-
Incubate for an additional 60 minutes at room temperature.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the binding of the inhibitor to BRD4(1).
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This protocol outlines a general procedure to assess the binding of an inhibitor to a target protein by measuring the change in the protein's melting temperature (Tm).[17][18]
Materials:
-
Purified target protein (e.g., BRD4)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Test inhibitor (dissolved in DMSO)
-
96-well PCR plate
-
Real-time PCR instrument with a melt curve module
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. A final protein concentration of 2-5 µM and a final dye concentration of 5x are common starting points.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
-
Compound Addition:
-
Add a small volume of your serially diluted inhibitor (or vehicle control) to the wells. Ensure the final DMSO concentration is consistent across all wells and is low enough not to affect protein stability on its own.
-
-
Assay Execution:
-
Seal the PCR plate.
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of about 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate melt curves (fluorescence vs. temperature).
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve or the peak of the first derivative plot.
-
A positive shift in Tm in the presence of the inhibitor compared to the vehicle control indicates that the inhibitor is binding to and stabilizing the protein.
-
Visualizations
Caption: Mechanism of this compound as a downstream Hedgehog pathway inhibitor.
Caption: A logical workflow for troubleshooting low binding affinity in experiments.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. contractpharma.com [contractpharma.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. web.stanford.edu [web.stanford.edu]
- 12. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry fragmentation of Benz[cd]indol-2(1H)-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz[cd]indol-2(1H)-one and its derivatives in mass spectrometry applications.
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound (also known as 1,8-Naphtholactam) in mass spectrometry is influenced by the ionization technique employed. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing valuable structural information.
A typical fragmentation pattern observed in Gas Chromatography-Mass Spectrometry (GC-MS) for the parent compound is summarized below.
| Ion Description | m/z (relative abundance) | Proposed Fragmentation Pathway |
| Molecular Ion | 169 (100%)[1] | Ionization of the this compound molecule. |
| [M-H-CO]+ | 140 (second highest)[1] | Loss of a hydrogen radical followed by the neutral loss of carbon monoxide from the lactam ring. |
| [M-CO]+ | 141 (third highest)[1] | Neutral loss of carbon monoxide from the lactam ring. |
For substituted this compound derivatives, the fragmentation pathways can be influenced by the nature and position of the substituents. For instance, for a chloro-substituted derivative, the expected fragmentation would include the loss of the chlorine atom and cleavage of the lactam ring.[2]
Troubleshooting Guides
This section provides solutions to common issues encountered during the mass spectrometry analysis of this compound derivatives.
Issue 1: Poor Signal Intensity or No Peak Detected
Symptoms:
-
Weak or no signal for the analyte of interest.
-
Inconsistent signal intensity between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Low Sample Concentration | Prepare a more concentrated sample. Ensure the sample is fully dissolved in a compatible solvent. |
| Inefficient Ionization | Optimize the ionization source parameters (e.g., temperature, voltages). For Electrospray Ionization (ESI), try different mobile phase compositions to enhance protonation or deprotonation. Consider using a different ionization technique if the compound is not well-suited for the current method (e.g., APCI for less polar compounds).[3] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[3] |
| Sample Degradation | This compound and its derivatives may be susceptible to degradation. Prepare fresh samples and store them appropriately. Avoid prolonged exposure to light or extreme temperatures. |
| Ion Suppression | Matrix components can suppress the ionization of the target analyte. Improve sample clean-up procedures or dilute the sample. Optimize chromatographic separation to separate the analyte from interfering matrix components. |
Issue 2: In-source Fragmentation of the Molecular Ion
Symptoms:
-
Low abundance or absence of the molecular ion peak ([M+H]⁺ or M⁺·).
-
High abundance of fragment ions even in full scan mode.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Ion Source Conditions | The lactam ring in this compound derivatives can be labile. Reduce the ion source temperature and voltages (e.g., fragmentor, capillary exit) to minimize in-source fragmentation. |
| Unstable Molecular Ion | The inherent stability of the derivative's molecular ion may be low. If extensive in-source fragmentation is unavoidable, consider using a softer ionization technique or optimizing for the detection of a stable fragment ion for quantification. |
Issue 3: High Abundance of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺)
Symptoms:
-
The intensity of the protonated molecule ([M+H]⁺) is significantly lower than that of sodium or potassium adducts.
-
Difficulty in achieving consistent quantification using the protonated molecule.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Use high-purity LC-MS grade solvents and reagents. Avoid using glassware, as it can be a source of sodium contamination; use polypropylene or other plasticware instead. |
| High Salt Concentration in Sample Matrix | If analyzing samples from biological fluids or buffered solutions, consider sample preparation techniques to remove excess salts, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Mobile Phase Additives | If not essential for chromatography, remove or reduce the concentration of salts in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion for this compound?
A1: The molecular weight of this compound is 169.18 g/mol .[1] In positive ion mode mass spectrometry, you would expect to see the protonated molecule [M+H]⁺ at m/z 170.19 or the radical cation M⁺· at m/z 169.18, depending on the ionization technique used.
Q2: What are the most common fragment ions for this compound in EI-MS?
A2: Based on GC-MS data, the most prominent fragment ions are observed at m/z 140 and 141, corresponding to the loss of a hydrogen and carbon monoxide ([M-H-CO]⁺) and the loss of carbon monoxide ([M-CO]⁺), respectively, from the molecular ion at m/z 169.[1]
Q3: What are the recommended LC-MS conditions for analyzing this compound derivatives?
A3: A reversed-phase C18 column is a good starting point for chromatographic separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode ESI. A gradient elution may be necessary for complex samples or to separate derivatives with different polarities.
Q4: How can I improve the peak shape for my this compound derivative in LC-MS?
A4: Poor peak shape can be caused by several factors. Ensure your sample is fully dissolved and that the injection solvent is compatible with the mobile phase. Optimize the mobile phase pH to ensure a consistent ionization state of your analyte. If peak tailing is observed, it could be due to secondary interactions with the stationary phase; consider a different column chemistry or mobile phase additives. Column overload can also lead to poor peak shape, so try injecting a smaller amount of your sample.
Q5: I am observing many unexpected peaks in my mass spectrum. What could be the cause?
A5: Unexpected peaks can arise from various sources. Common contaminants include plasticizers (from tubing and containers), slip agents, and compounds from previous analyses (carryover). Ensure a thorough cleaning of the LC system and the mass spectrometer's ion source. Running blank injections between samples can help identify carryover. It is also important to use high-purity solvents and freshly prepared mobile phases.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound Derivatives
This protocol provides a general starting point and should be optimized for specific derivatives and matrices.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
For complex matrices (e.g., plasma, tissue homogenates), perform a protein precipitation with a threefold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis. Solid-phase extraction (SPE) may be necessary for cleaner samples.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan (e.g., m/z 100-500) for initial screening and tandem MS (product ion scan or multiple reaction monitoring - MRM) for structural confirmation and quantification.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer, drying gas) for the specific instrument and compound.
-
Collision Energy (for MS/MS): Optimize to achieve characteristic fragmentation of the precursor ion.
Visualizations
References
Technical Support Center: High-Purity Benz[cd]indol-2(1H)-one Purification
Welcome to the technical support center for the purification of high-purity Benz[cd]indol-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound are column chromatography and recrystallization. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed, although it is typically used for smaller scales due to higher solvent consumption.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Impurities can arise from unreacted starting materials, by-products from side reactions, and degradation of the final product. The specific impurities will depend on the synthetic route, but common examples include precursors used in the synthesis and related isomers.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is most commonly determined using High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: Is sublimation a viable purification technique for this compound?
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically screen different solvent mixtures with varying polarities. - Consider using a gradient elution on your column, starting with a non-polar solvent and gradually increasing the polarity. |
| Product elutes too quickly with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent system. For example, increase the proportion of a non-polar solvent like petroleum ether or hexanes relative to a more polar solvent like ethyl acetate. |
| Product does not move from the baseline. | - The eluent is not polar enough. | - Increase the polarity of the eluent system. For example, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol. |
| Streaking of spots on TLC or tailing of peaks from the column. | - Sample overload. - Compound is acidic or basic and interacting strongly with the silica gel. - Decomposition on silica gel. | - Reduce the amount of crude material loaded onto the column. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Consider using a different stationary phase, such as alumina. |
Recrystallization Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Incorrect solvent choice. - Insufficient solvent. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Perform small-scale solubility tests with various solvents. - Add more hot solvent in small increments until the compound dissolves. |
| No crystals form upon cooling. | - Solution is not saturated. - Supersaturation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid instead of crystals). | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. | - Use a lower-boiling solvent or a solvent mixture. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper. |
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound and its analogues. Please note that actual results may vary depending on the specific experimental conditions and the impurity profile of the crude product.[1]
| Purification Technique | Purity (by HPLC) | Yield (%) | Solvent Consumption (per gram) | Typical Throughput |
| Column Chromatography | >98% | 60-85% | 1-2 L | Low to Medium |
| Recrystallization | >99% | 45-70% | 0.5-1 L | Medium to High |
| Preparative HPLC | >99.5% | 30-60% | 2-5 L | Low |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., petroleum ether:ethyl acetate in ratios of 9:1, 4:1, 1:1). The ideal system will show good separation of the product spot from impurities.
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with the determined non-polar solvent system (e.g., petroleum ether:ethyl acetate 9:1 v/v). Gradually increase the polarity of the eluent as the column runs to elute the compounds.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol, acetic acid)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude material in a few drops of the potential solvent at room temperature. If it dissolves readily, the solvent is not suitable. Heat the mixture; if the compound dissolves when hot but not when cold, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.[2]
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a modifier like phosphoric acid or formic acid for mass spectrometry compatibility.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Injection: Inject a small volume of the sample solution onto the HPLC column.
-
Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Addressing Photobleaching of Benz[cd]indol-2(1H)-one Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of photobleaching when using Benz[cd]indol-2(1H)-one-based fluorophores in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound fluorophores and what are their primary applications?
This compound is a versatile heterocyclic scaffold used in the synthesis of various fluorescent dyes and biologically active compounds.[1][2][3] These fluorophores are increasingly utilized in biomedical research, particularly as probes for cellular imaging. One notable application is in the development of lysosome-targeted imaging agents, which can be used to study cellular processes like autophagy and apoptosis in cancer cells.[1][4] Some derivatives have also been investigated as inhibitors in signaling pathways, such as the Hedgehog pathway.
Q2: What is photobleaching and why is it a significant issue in my fluorescence microscopy experiments?
Q3: What are the primary causes of photobleaching for this compound and other organic fluorophores?
The primary cause of photobleaching for most organic fluorophores, including likely those based on the this compound scaffold, is the interaction of the excited-state fluorophore with molecular oxygen. This interaction generates highly reactive oxygen species (ROS), such as singlet oxygen, which can chemically modify and destroy the fluorophore's structure, rendering it non-fluorescent.[5] Several factors can accelerate this process, including high-intensity excitation light, prolonged exposure to light, and the presence of oxygen in the mounting medium.
Q4: What are some general strategies to minimize photobleaching during my experiments?
Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible exposure times for your detector. For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the biological process of interest.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium. These reagents work by scavenging reactive oxygen species.
-
Choose the Right Mounting Medium: The choice of mounting medium can influence photostability. Some commercially available mounting media are specifically formulated to reduce photobleaching.
-
Optimize Sample Preparation: Ensure that your sample is properly fixed and mounted to minimize environmental factors that can contribute to photobleaching.
Q5: Which antifade reagents are commonly used, and what are their advantages and disadvantages?
Several antifade reagents are commonly used in fluorescence microscopy. The optimal choice may depend on the specific fluorophore and experimental conditions.
-
p-Phenylenediamine (PPD): Highly effective at reducing fading for many fluorophores. However, it is toxic and can be unstable, turning brown and potentially quenching fluorescence.
-
n-Propyl gallate (NPG): A less toxic alternative to PPD and is more stable. It is a good general-purpose antifade reagent.
-
1,4-diazabicyclo[2.2.2]octane (DABCO): A good free radical scavenger that is relatively non-toxic and stable.
-
Vectashield® and ProLong® Gold: These are examples of commercially available mounting media that contain proprietary antifade agents and are widely used in the research community.
Troubleshooting Guide
Table 1: Troubleshooting Common Photobleaching Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid signal loss during initial focusing and image acquisition. | - Excitation light intensity is too high.- Exposure time is too long. | - Reduce laser power or use a neutral density filter.- Decrease the camera exposure time. |
| Fluorescence signal fades significantly during time-lapse imaging. | - Cumulative exposure to excitation light.- Absence or ineffectiveness of antifade reagent. | - Increase the time interval between acquisitions.- Use a high-quality antifade mounting medium.- Consider using a more photostable fluorophore if available. |
| High background and weak signal after storing slides. | - Oxidation of the antifade reagent (e.g., PPD).- Improper storage of slides. | - Prepare fresh antifade solutions.- Store slides at 4°C in the dark and sealed from air. |
| Inconsistent fluorescence intensity across different samples. | - Variations in mounting medium volume or antifade concentration.- Different light exposure times during imaging. | - Standardize the mounting procedure for all samples.- Use consistent imaging parameters for all acquisitions. |
Table 2: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Singlet oxygen quencher | - Highly effective for many green and red fluorophores. | - Toxic.- Unstable; solutions darken upon exposure to light and air.- Can reduce initial fluorescence intensity. |
| n-Propyl gallate (NPG) | Free radical scavenger | - Less toxic than PPD.- More stable than PPD. | - May not be as effective as PPD for all fluorophores. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | - Relatively non-toxic.- Good stability. | - Generally less effective than PPD. |
| Commercial Mountants (e.g., ProLong® Gold, Vectashield®) | Proprietary formulations | - Ready-to-use and optimized for performance.- Often contain a cocktail of antifade agents. | - Can be more expensive.- The exact composition is not always disclosed. |
Experimental Protocols
Protocol 1: Quantification of Photostability of a this compound Fluorophore
This protocol allows for the quantitative comparison of the photostability of different fluorophores or the effectiveness of different antifade reagents.
Materials:
-
Microscope slides and coverslips
-
This compound fluorophore solution (e.g., conjugated to an antibody or dissolved in a suitable solvent)
-
Phosphate-buffered saline (PBS)
-
Mounting media (with and without antifade reagents to be tested)
-
Fluorescence microscope with a digital camera and software capable of time-lapse imaging and intensity measurement.
Procedure:
-
Sample Preparation:
-
Prepare a slide with the this compound fluorophore. For a standardized comparison, you can use a solution of the fluorophore dried onto the slide or a fixed cell sample stained with the fluorophore.
-
Add a drop of the desired mounting medium to the sample.
-
Carefully place a coverslip over the sample, avoiding air bubbles. Seal the edges of the coverslip with nail polish.
-
Prepare parallel samples for each condition you want to test (e.g., different antifade reagents, no antifade control).
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus using the lowest possible light intensity.
-
Select a region of interest (ROI) for photobleaching analysis.
-
Set the imaging parameters (e.g., laser power, exposure time, camera gain) to levels that provide a good initial signal without saturation. Keep these parameters constant for all samples.
-
Begin a time-lapse acquisition, capturing an image of the ROI at regular intervals (e.g., every 5-10 seconds) under continuous illumination. Continue until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define an ROI within the bleached area and measure the mean fluorescence intensity for each time point.
-
Measure the background intensity in a region with no fluorescence and subtract it from your ROI measurements.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, you can determine the half-life (t₁/₂) of the fluorophore under these conditions, which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Protocol 2: Immunofluorescence Staining with a this compound Conjugated Antibody
This protocol provides a general workflow for using a hypothetical antibody conjugated to a this compound fluorophore for cellular imaging.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibody (if using indirect immunofluorescence)
-
This compound conjugated secondary antibody (for indirect) or primary antibody (for direct)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
If the target antigen is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
For indirect staining:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
For direct staining:
-
Dilute the this compound conjugated primary antibody in blocking buffer.
-
Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
-
Washing and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip and allow the mounting medium to cure as per the manufacturer's instructions.
-
Store the slides at 4°C in the dark until imaging.
-
Visualizations
Caption: Experimental workflow for quantifying photobleaching.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 2. asianpubs.org [asianpubs.org]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-Stable Organic Fluorophores for Single-Molecule Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Permeability for Benz[cd]indol-2(1H)-one Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the cell permeability of Benz[cd]indol-2(1H)-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cell permeability of this compound compounds?
A1: The cell permeability of small molecules like this compound derivatives is governed by several physicochemical properties. Key factors include lipophilicity, molecular size, polarity, and the presence of ionizable groups.[1][2] Small, non-polar molecules generally diffuse across the lipid bilayer more easily.[1][3] Conversely, increased polarity or the presence of a charge at physiological pH can significantly hinder passive diffusion across the lipophilic cell membrane.[2]
Q2: Which in vitro models are standard for assessing the intestinal permeability of these compounds?
A2: The two most common in vitro models are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5] The Caco-2 assay is considered the gold standard as it uses a human cell line that mimics the intestinal epithelium, accounting for passive diffusion, active transport, and efflux.[6] PAMPA is a higher-throughput, cell-free assay that specifically measures passive permeability.[7][8] Using both assays can help distinguish between passive and active transport mechanisms.[8]
Q3: What is the primary mechanism of action for this compound compounds that might be affected by cell permeability?
A3: this compound compounds are being investigated as epigenetic modulators and inhibitors of the Hedgehog (HH) signaling pathway.[9][10] They have been shown to inhibit the pathway downstream of the Suppressor of Fused (SUFU), leading to a reduction in cellular and ciliary GLI2 levels and preventing GLI1 expression.[9][11] Effective cell permeability is crucial for these compounds to reach their intracellular targets, such as BET bromodomains, and exert their inhibitory effects.[9][12]
Q4: What does a high efflux ratio in a Caco-2 assay indicate?
A4: An efflux ratio, calculated as the permeability from the basolateral to the apical side (B-A) divided by the permeability from the apical to the basolateral side (A-B), that is greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[13][14] This means the compound is actively pumped out of the cell, which can significantly reduce its intracellular concentration and overall bioavailability.[2]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
| Potential Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | 1. Prodrug Strategy: Mask polar functional groups (e.g., carboxylic acids) by converting them into more lipophilic esters. This can significantly improve passive diffusion.[2] 2. Structural Modification: Synthesize analogs with increased lipophilicity by adding non-polar substituents, but be mindful of maintaining a balance with aqueous solubility.[15] |
| Poor Aqueous Solubility in Assay Buffer | 1. Co-solvents: Prepare the dosing solution with a small percentage of a non-toxic co-solvent like DMSO (typically ≤1%), ensuring the final concentration does not compromise cell monolayer integrity.[14] 2. Formulation: Consider using solubilizing agents such as cyclodextrins to increase the concentration of the compound in the assay buffer.[14] |
| Large Molecular Size | 1. Analog Design: If possible, design and synthesize smaller analogs while retaining the core pharmacophore responsible for biological activity. Permeability can be inversely correlated with molecular volume.[1] |
Issue 2: High Variability in Permeability Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity (Caco-2) | 1. Measure TEER: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport experiment. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²).[16] 2. Paracellular Marker: Include a low-permeability paracellular marker, such as Lucifer Yellow, in the assay to check for monolayer integrity. High flux of the marker indicates compromised tight junctions.[8][13] |
| Compound Instability or Degradation | 1. Stability Analysis: Analyze the stability of the compound in the assay buffer over the course of the experiment. 2. Recovery Calculation: Always calculate the percent recovery of the compound at the end of the assay. Low recovery (<70%) may indicate issues with non-specific binding to the plate, poor solubility, or degradation.[13] |
| Experimental Technique | 1. Pipetting: Ensure accurate and consistent pipetting, especially when sampling from donor and receiver compartments. 2. Shaking/Incubation: Maintain consistent incubation temperature (37°C) and shaking speed throughout the experiment.[14] |
Issue 3: Permeability is High in PAMPA but Low in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Active Efflux | 1. Perform Bidirectional Caco-2 Assay: Measure permeability in both the A→B and B→A directions. An efflux ratio (Papp B-A / Papp A-B) > 2 strongly suggests active efflux.[14] 2. Use Efflux Inhibitors: Co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in A→B permeability in the presence of the inhibitor confirms the compound is an efflux substrate.[14] |
Data Presentation: Permeability Classification
The following tables provide a general framework for classifying compound permeability based on results from Caco-2 and PAMPA assays.
Table 1: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
Data adapted from BenchChem Application Notes.[4]
Table 2: Interpreting Bidirectional Caco-2 Assay Results
| Observation | Interpretation |
| Papp (A→B) is low | Poor absorption |
| Papp (B→A) / Papp (A→B) > 2 | Compound is a substrate of an efflux transporter |
| Papp (A→B) / Papp (B→A) > 2 | Compound is a substrate of an uptake transporter |
Data adapted from Evotec Caco-2 Permeability Assay information.[13]
Experimental Protocols & Visualizations
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a generalized procedure for assessing the intestinal permeability and potential for active transport of a test compound.
1. Cell Culture & Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[4]
-
Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[4]
-
Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the medium every 2-3 days.[4]
2. Assay Preparation:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES and warm to 37°C.[4]
-
Measure the TEER of each cell monolayer to ensure integrity. Discard any inserts that do not meet the quality control threshold.[16]
-
Wash the monolayers twice with pre-warmed transport buffer.[4]
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[4]
3. Transport Experiment:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.[14]
-
Basolateral to Apical (B→A): Add the test compound in transport buffer to the basolateral (donor) compartment. Add fresh transport buffer to the apical (receiver) compartment.[14]
-
Incubate the plates for up to 2 hours at 37°C with gentle shaking.[4]
-
At specified time points (e.g., 60, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh buffer. Collect samples from the donor compartment at the beginning and end of the experiment.[14]
4. Analysis:
-
Quantify the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.[17]
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀) [4]
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/mL)
-
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .[13]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing the passive permeability of a compound.
1. Plate Preparation:
-
Use a 96-well microtiter filter plate (donor plate) and a corresponding 96-well acceptor plate.[5]
-
Coat each well of the donor plate filter with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.[5][7]
2. Assay Setup:
-
Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).[18]
-
Prepare the test compound in a donor buffer solution (e.g., PBS at a specific pH, with a small percentage of DMSO).[5]
-
Add the test compound solution to the wells of the lipid-coated donor plate.[5]
3. Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".[19]
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with constant gentle shaking.[7][18]
4. Analysis:
-
After incubation, separate the donor and acceptor plates.[19]
-
Determine the concentration of the compound in both the donor and acceptor wells, typically by UV-Vis spectrophotometry or LC-MS/MS.[5][19]
-
Calculate the effective permeability (Pe) coefficient. The exact formula can vary based on the specific PAMPA kit or protocol used.
Signaling Pathway & Troubleshooting Logic
This compound compounds have been shown to inhibit the Hedgehog signaling pathway by engaging BET bromodomains.[9] Optimizing their permeability is key to ensuring they reach these intracellular targets.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. pharmaron.com [pharmaron.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Benz[cd]indol-2(1H)-one and Other Leading BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modulation as a therapeutic strategy has seen a significant focus on the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins. This recognition is a pivotal step in the recruitment of transcriptional machinery to drive the expression of genes involved in cell proliferation, inflammation, and oncogenesis. Consequently, the development of small molecule inhibitors targeting BET bromodomains has become a promising avenue in drug discovery, particularly for oncology and inflammatory diseases.
This guide provides an objective, data-driven comparison of the novel Benz[cd]indol-2(1H)-one class of BET inhibitors against other well-established inhibitors: JQ1, OTX-015 (Birabresib), and I-BET762 (Molibresib). We will delve into their comparative performance, supported by experimental data, and provide detailed methodologies for key evaluative assays.
Comparative Efficacy of BET Bromodomain Inhibitors
The efficacy of a BET inhibitor is primarily determined by its binding affinity (Kd) to the acetyl-lysine binding pockets of the bromodomains and its ability to functionally inhibit their activity, often measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and other prominent BET inhibitors. Lower values for Kd and IC50 indicate higher affinity and potency, respectively.
| Inhibitor | Target | Bromodomain | Binding Affinity (Kd) (nM) | Inhibitory Concentration (IC50) (nM) |
| This compound (Compound 85) | BRD4 | Not Specified | 124[1] | Not Specified |
| BRD4 | Not Specified | 137[1] | Not Specified | |
| (+)-JQ1 | BRD4 | BD1 | 49[2] | 77[3] |
| BRD4 | BD2 | 90.1[2] | 33[3] | |
| BRD2 | BD1 | 128[2] | Not Specified | |
| BRD3 | BD1 | 59.5[2] | Not Specified | |
| OTX-015 (Birabresib) | BRD2/3/4 | Pan-BET | Not Specified | 92 - 112[4][5] |
| I-BET762 (Molibresib) | BRD2 | Tandem BD | 61.3[6] | 32.5[6] |
| BRD3 | Tandem BD | 50.5[6] | 42.4[6] | |
| BRD4 | Tandem BD | 55.2[6] | 36.1[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the core signaling pathway affected by BET inhibition and a typical experimental workflow.
Caption: Mechanism of BET inhibitors in disrupting gene transcription.
Caption: A typical workflow for the preclinical evaluation of BET inhibitors.
Caption: Logical framework for comparing this compound to other inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize BET bromodomain inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the binding affinity of an inhibitor to a BET bromodomain.
-
Objective: To determine the IC50 value of a test compound by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
-
Materials:
-
Recombinant His-tagged BET bromodomain protein (e.g., BRD4(BD1)).
-
Biotinylated acetylated histone H4 peptide.
-
Europium-labeled anti-His antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume microplates.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add the His-tagged bromodomain protein and the biotinylated histone peptide to the wells.
-
Incubate at room temperature to allow for binding.
-
Add the Europium-labeled anti-His antibody and the Streptavidin-conjugated acceptor.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Cell Proliferation (MTT) Assay
This colorimetric assay measures the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the concentration at which an inhibitor causes a 50% reduction in cell viability (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., MV4;11 leukemia cells).[1]
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-96 hours).[7]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Western Blot for c-MYC Downregulation
This assay is used to confirm that the inhibitor is hitting its target pathway by measuring the protein levels of a key downstream effector, c-MYC.
-
Objective: To qualitatively or quantitatively assess the decrease in c-MYC protein expression following treatment with a BET inhibitor.
-
Materials:
-
Cancer cell line known to be sensitive to BET inhibition.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-c-MYC, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the BET inhibitor at various concentrations or for various time points.
-
Harvest and lyse the cells to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-c-MYC antibody, followed by the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis: Densitometry can be used to quantify the band intensities and determine the fold-change in c-MYC expression relative to the loading control and the untreated sample.[5]
Conclusion
The this compound scaffold represents a promising new class of BET bromodomain inhibitors, demonstrating potent binding to BRD4.[1] When compared to established inhibitors like JQ1, OTX-015, and I-BET762, it is clear that while all these molecules effectively target the BET family, they exhibit distinct profiles in terms of pan-BET versus selective inhibition and their potencies against different bromodomains. JQ1 remains a critical tool for preclinical research due to its well-characterized activity.[9] OTX-015 and I-BET762 have the advantage of being orally bioavailable and have been investigated in clinical trials.[10]
Further characterization of this compound derivatives, particularly regarding their selectivity for individual bromodomains (BD1 vs. BD2) and their cellular activity in a broader range of cancer models, will be crucial in determining their therapeutic potential. The development of inhibitors with improved selectivity may offer a path to enhanced efficacy and a better safety profile, a key consideration for the clinical advancement of BET-targeted therapies. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and other emerging BET inhibitors.
References
- 1. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OTX 015 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. oncotarget.com [oncotarget.com]
- 6. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. JQ1 - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
validating the anti-proliferative effects of Benz[cd]indol-2(1H)-one on cancer cells
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the anti-proliferative effects of Benz[cd]indol-2(1H)-one and its derivatives against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for critical assays, and visualizes the underlying molecular pathways to offer an objective evaluation of this promising compound.
Executive Summary
This compound has emerged as a potent anti-proliferative agent with a unique mechanism of action. Primarily functioning as a downstream inhibitor of the Hedgehog (HH) signaling pathway and an inhibitor of BET (Bromodomain and Extra-Terminal domain) bromodomains, this compound demonstrates significant cytotoxic effects across a range of cancer cell lines.[1][2] This guide presents a comparative analysis of its efficacy against standard-of-care chemotherapeutics such as Doxorubicin, Cisplatin, and Etoposide, supported by quantitative data from in vitro studies.
Comparative Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values of this compound and standard chemotherapeutic drugs in various cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | Cancer Type | Assay | IC50 / LD50 (µM) |
| This compound | MV4-11 | Leukemia | Not Specified | 3.5 (LD50) |
| HL-60 | Leukemia | Not Specified | 2 (LD50) | |
| HT-29 | Colon Carcinoma | Not Specified | 8.5 (LD50) | |
| GLI-driven Lung Cancer | Lung Carcinoma | Cell Viability Assay | ~1-10 (LD50)[1][3] | |
| Medulloblastoma Spheroids | Brain Tumor | Cell Viability Assay | ~1-10 (LD50)[1][3] | |
| Doxorubicin | MV4-11 | Leukemia | Not Specified | 0.025 |
| HL-60 | Leukemia | MTT Assay | 0.22 ± 0.01 | |
| HT-29 | Colon Carcinoma | Not Specified | 0.75 | |
| Etoposide | HL-60 | Leukemia | WST-8 Assay | 0.3 - 99 (cell line dependent) |
| HT-29 | Colon Carcinoma | MTT Assay | ~23-38 | |
| Cisplatin | A549 (Lung Carcinoma) | Lung Carcinoma | Not Specified | 10.91 ± 0.19 (24h) |
| PC9 (Lung Carcinoma) | Lung Carcinoma | Cell Viability Assay | Concentration-dependent |
Mechanism of Action: A Tale of Two Pathways
This compound primarily exerts its anti-cancer effects through the dual inhibition of the Hedgehog signaling pathway and BET bromodomains. This contrasts with the mechanisms of traditional chemotherapeutics, which often directly target DNA replication and integrity.
This compound's Dual Inhibitory Action
The compound acts downstream in the Hedgehog pathway, reducing the levels of key GLI transcription factors, and also binds to the acetyl-lysine binding pockets of BET proteins, which disrupts the transcription of crucial oncogenes like c-Myc.[1]
Caption: this compound inhibits Hedgehog and BET pathways.
Standard Chemotherapy Pathways
In contrast, conventional agents like Doxorubicin, Cisplatin, and Etoposide induce cytotoxicity primarily through DNA damage and interference with DNA replication machinery.
Caption: Mechanisms of standard chemotherapy agents.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific advancement. This section details the methodology for a key assay used to evaluate the anti-proliferative effects of this compound.
Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the cytotoxicity of this compound derivatives.[4][5]
Objective: To determine the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, HuH-7)
-
Complete cell culture medium (DMEM with 10% FBS and antibiotics)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation with Compound: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound and its derivatives represent a promising new class of anti-cancer agents. Their unique dual-inhibitory mechanism targeting the Hedgehog and BET pathways offers a potential advantage over traditional chemotherapeutics, particularly in cancers dependent on these signaling cascades. The data presented in this guide underscores the compound's potent anti-proliferative activity and provides a foundational framework for further preclinical and clinical investigation. The detailed protocols and pathway diagrams serve as valuable resources for researchers dedicated to advancing cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Benzo[cd]indol-2(1H)-ones as Downstream Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Benz[cd]indol-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Benz[cd]indol-2(1H)-one scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as potent anti-cancer agents and as core components of near-infrared (NIR) absorbing dyes. A key feature of certain derivatives is their fluorescence, a property that is highly sensitive to structural modifications. This guide provides a comparative overview of the photophysical properties of various this compound derivatives, supported by available experimental data, to aid in the rational design of novel compounds with tailored optical characteristics.
Core Structure and Impact of Substitution
The fundamental this compound structure consists of a fused tricyclic system. Substitutions on this core, particularly at the N-1 and C-6 positions, have been shown to significantly influence the molecule's electronic and, consequently, its photophysical properties. The introduction of various functional groups can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to changes in absorption and emission wavelengths, as well as fluorescence quantum yields and lifetimes.
Comparative Photophysical Data
Another area where this compound derivatives have been utilized is in the synthesis of NIR-absorbing cyanine dyes. In this context, the this compound moiety serves as a key building block. While the final cyanine dyes exhibit strong absorption in the NIR region, the photophysical properties of the individual this compound precursors are often not the primary focus of such studies.
Due to the limited availability of a systematic study on the photophysical properties of a series of directly comparable this compound derivatives, the following table presents a qualitative summary based on available literature.
| Derivative Type | Substitution Pattern | Observed Photophysical Property | Application Context |
| Polyamine Conjugate | Complex polyamine chain at N-1 and other modifications | Strong green fluorescence | Lysosome-targeted anti-metastatic agent and bioimaging |
| N-Alkyl Derivative | Alkyl chain at N-1 position | Precursor for NIR-absorbing dyes | Materials for optical films |
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives typically involves a suite of spectroscopic techniques. Below are generalized experimental protocols for key measurements.
UV-Visible Absorption Spectroscopy
-
Purpose: To determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
Methodology:
-
Solutions of the this compound derivative are prepared in a spectroscopic grade solvent (e.g., ethanol, DMSO, or dichloromethane) at a known concentration (typically in the micromolar range).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm.
-
A solvent blank is used as a reference.
-
The molar extinction coefficient is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
-
Purpose: To determine the wavelengths of maximum excitation and emission and the fluorescence quantum yield (ΦF).
-
Methodology:
-
Dilute solutions of the derivative are prepared in a suitable solvent to avoid inner filter effects.
-
The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the emission maximum).
-
The emission spectrum is recorded by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
-
Purpose: To determine the fluorescence lifetime (τ).
-
Methodology:
-
The sample is excited with a pulsed light source (e.g., a laser or a light-emitting diode).
-
The fluorescence decay is measured using a high-speed detector, such as a photomultiplier tube (PMT), coupled with time-correlated single-photon counting (TCSPC) electronics.
-
The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions.
-
Visualizing Experimental Workflows and Structure-Property Relationships
To illustrate the logical flow of experiments and the conceptual relationship between molecular structure and photophysical properties, the following diagrams are provided.
Conclusion
The this compound scaffold presents a promising platform for the development of novel fluorescent molecules. The available literature, although not providing a comprehensive comparative dataset, clearly indicates that the photophysical properties of these derivatives are highly tunable through chemical modification. Further systematic studies focusing on the synthesis and detailed photophysical characterization of a diverse library of these compounds are warranted. Such research will undoubtedly pave the way for their broader application in areas such as high-performance fluorescent probes, advanced imaging agents, and novel optical materials. Researchers are encouraged to perform detailed spectroscopic analysis on newly synthesized derivatives to contribute to a more complete understanding of the structure-property relationships within this important class of compounds.
References
Cross-Validation of Benz[cd]indol-2(1H)-one's Inhibitory Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Benz[cd]indol-2(1H)-one and its derivatives across various cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.
I. Introduction to this compound
The this compound scaffold has been identified as a privileged structure in medicinal chemistry, showing significant promise in the development of novel anticancer therapeutics.[1] Compounds derived from this scaffold have been shown to inhibit key oncogenic pathways, primarily by acting as downstream inhibitors of the Hedgehog (HH) signaling pathway through epigenetic modulation.[2][3][4] This is achieved by targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, leading to a reduction in the levels of GLI proteins, the terminal effectors of the HH pathway.[2][3] Additionally, certain derivatives have demonstrated the ability to target lysosomes and inhibit the autophagy-related cysteine protease Atg4B.[5][6]
II. Comparative Efficacy: Inhibitory Activity Across Cell Lines
The following table summarizes the inhibitory activity of this compound (often referred to as compound 1 in literature) and its derivatives in various cancer cell lines. This data, presented as IC50 (half-maximal inhibitory concentration) or LD50 (median lethal dose), allows for a cross-validation of its potency in different cellular contexts.
| Compound | Cell Line | Cancer Type | Efficacy Metric | Value (µM) | Reference |
| This compound (Compound 1) | Various HH pathway cell models | - | IC50 | Sub-micromolar | [2][3] |
| This compound (Compound 1) | GLI-driven lung cancer cells | Lung Cancer | IC50 | Similar to HH pathway inhibition | [2][7] |
| This compound (Compound 1) | Medulloblastoma spheroids | Medulloblastoma | IC50 | Similar to HH pathway inhibition | [2][7] |
| This compound (Compound 1) | MV4-11 | Acute Myeloid Leukemia | - | Moderate anti-proliferative effects | [3] |
| This compound (Compound 1) | HL-60 | Acute Promyelocytic Leukemia | - | Moderate anti-proliferative effects | [3] |
| This compound (Compound 1) | HT-29 | Colorectal Cancer | - | Moderate anti-proliferative effects | [3] |
| This compound (Compound 1) | A549 | Lung Carcinoma | LD50 | ~5 | [5] |
| This compound (Compound 1) | MB55 & MB56 | Medulloblastoma | LD50 | 1 - 10 | [5] |
| Polyamine-benzo[cd]indol-2(1H)-one conjugate (15f) | HCT-116 | Colorectal Cancer | IC50 | 3.31 | [6] |
| Polyamine-benzo[cd]indol-2(1H)-one conjugate (15f) | HuH-7 | Hepatocellular Carcinoma | IC50 | 5.65 | [6] |
III. Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
IV. Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
A. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
B. Hedgehog Pathway Activity Assay
This assay measures the inhibition of the Hedgehog signaling pathway in response to compound treatment.[2]
-
Cell Line: Utilize a reporter cell line for Hedgehog pathway activity, such as Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[2]
-
Cell Seeding and Treatment: Plate the reporter cells and treat them with a serial dilution of this compound.
-
Pathway Activation: Stimulate the Hedgehog pathway using a conditioned medium containing the Sonic Hedgehog (Shh) ligand or a small molecule agonist like SAG.[2]
-
Incubation: Incubate the cells for an appropriate period (e.g., 48 hours).
-
Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of the compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.
C. BET Bromodomain Binding Competition Assay
This cellular assay confirms the binding of the compound to BET bromodomains.[2]
-
Cell Culture: Use a relevant cell line where BET bromodomains are known to be active.
-
Reagents: A known BET bromodomain degrader (e.g., HPP-9) and the test compound (this compound).[2]
-
Experimental Setup: Treat cells with a fixed concentration of the BET degrader in the presence of increasing concentrations of the test compound.
-
Protein Level Analysis: After the treatment period, harvest and lyse the cells to extract total protein. Analyze the levels of a target BET protein (e.g., BRD2) by Western blotting.
-
Data Analysis: The ability of the test compound to outcompete the degrader will result in a dose-dependent rescue of the target protein from degradation, demonstrating direct or allosteric competition for binding to the BET bromodomain.[2]
V. Conclusion
The cross-validation of this compound's inhibitory activity demonstrates its potential as a versatile anti-cancer agent with sub-micromolar to low micromolar potency across a range of cancer cell lines. Its mechanism of action, primarily through the inhibition of the Hedgehog signaling pathway via BET bromodomain engagement, provides a strong rationale for its further development. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. Further investigation into the efficacy of specific derivatives in a broader panel of cancer cell lines is warranted to fully elucidate the therapeutic potential of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
structure-activity relationship studies of Benz[cd]indol-2(1H)-one analogs
A Comparative Guide to the Structure-Activity Relationships of Benz[cd]indol-2(1H)-one Analogs
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating activity against a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various series of these analogs, with a focus on their inhibitory activities against key proteins and pathways implicated in cancer and other diseases. The information is intended for researchers, scientists, and drug development professionals.
A significant area of research for this compound analogs has been the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their inhibition is a promising strategy for cancer therapy.[2][3]
Comparative Inhibitory Activity against BRD4
Structure-based virtual screening and subsequent optimization have led to the identification of potent this compound-based BRD4 inhibitors.[2] A key interaction involves the planar core of the molecule binding to the acetyl-lysine binding pocket of the bromodomain.[4] The following table summarizes the in vitro inhibitory activity of selected analogs against BRD4.
| Compound | R1 | R2 | BRD4 IC50 (μM) | Assay |
| 1 | H | H | >50 | AlphaScreen |
| 23 | -SO2-(4-chlorophenyl) | H | 1.02 | AlphaScreen |
| 24 | -SO2-(4-methoxyphenyl) | H | 1.43 | AlphaScreen |
| 28 | -SO2-(3-chlorophenyl) | H | 1.55 | AlphaScreen |
| 44 | -SO2-(2-fluorophenyl) | H | 3.02 | AlphaScreen |
| 85 | -CH2-(4-pyridinyl) | -CH2CH3 | Kd = 0.137 | Isothermal Titration Calorimetry |
Data for compounds 1, 23, 24, 28, and 44 are from a study by Xue et al. (2018).[1] Data for compound 85 is from a study by Xue et al. (2016).[2]
The SAR studies reveal that the introduction of a sulfonamide group at the 6-position of the this compound core significantly enhances BRD4 inhibitory activity.[1] The nature and position of the substituent on the phenylsulfonyl group are critical for potency, with electron-withdrawing groups generally being favorable.
Cellular Activity of BRD4 Inhibitors
Selected potent BRD4 inhibitors were evaluated for their anti-proliferative activity in various cancer cell lines.
| Compound | MV4-11 IC50 (μM) | MDA-MB-231 IC50 (μM) | A549 IC50 (μM) | 22Rv1 IC50 (μM) |
| 1 | 11.67 | >50 | >50 | >50 |
| 23 | 5.55 | >50 | >50 | >50 |
| 44 | 11.54 | >50 | >50 | >50 |
| 85 | Not Reported | Not Reported | Not Reported | Not Reported |
Data for compounds 1, 23, and 44 are from a study by Xue et al. (2018).[1] These compounds demonstrated selective activity against the MLL-rearranged acute leukemia cell line MV4-11.[1]
Signaling Pathway Inhibition
The mechanism of action of these compounds involves the downregulation of oncogenes such as c-Myc, Bcl-2, and CDK6, which are transcriptional targets of BRD4.[1]
References
- 1. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Metastatic Efficacy of Benz[cd]indol-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a primary driver of cancer-related mortality, creating a critical need for novel therapeutic agents that can effectively inhibit the spread of cancer cells. This guide provides a comprehensive comparison of the in vivo anti-metastatic potential of a promising novel agent, a Benz[cd]indol-2(1H)-one derivative known as compound 15f, against established and emerging anti-metastatic therapies. The primary focus of this comparison is on hepatocellular carcinoma (HCC), a disease with a high metastatic propensity.
Executive Summary
Compound 15f, a derivative of this compound, has demonstrated significant anti-metastatic effects in preclinical in vivo models of hepatocellular carcinoma.[1] Its unique mechanism of action, which involves targeting lysosomes to induce apoptosis and autophagy, distinguishes it from many current anti-metastatic agents that primarily target angiogenesis and cell proliferation pathways.[1][2] This guide will objectively compare the performance of compound 15f with multi-kinase inhibitors Sorafenib, Lenvatinib, and Regorafenib, as well as the natural product Ginsenoside Rg3, providing available experimental data to support the comparison.
Comparative Analysis of In Vivo Anti-Metastatic Efficacy
The following table summarizes the available quantitative data from in vivo studies on the anti-metastatic effects of this compound derivative 15f and its comparators in a murine H22 hepatoma lung metastasis model. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Compound | Dosage | Animal Model | Primary Tumor | Metastatic Site | Efficacy Endpoint | Results | Reference |
| This compound derivative 15f | 5 mg/kg (i.p.) | Balb/c mice | H22 Hepatoma (injected via tail vein) | Lung | Reduction in lung nodules | Significant reduction in the formation of lung nodules. | [1] |
| Sorafenib | 20-40 mg/kg (oral) | Nude mice | HCCLM3 Hepatoma (orthotopic) | Lung | Inhibition of lung metastasis | High dosage (40 mg/kg) inhibited lung metastasis, while a median dosage (20 mg/kg) showed a pro-migratory effect. | [3] |
| Lenvatinib | Not specified in metastasis model | Immunocompetent mice | Hepa1-6 Hepatoma (syngeneic) | Not specified | Antitumor activity | Showed more potent antitumor activity than sorafenib in immunocompetent mice, suggesting an immunomodulatory effect. | [4] |
| Regorafenib | Not specified in metastasis model | N/A | N/A | N/A | N/A | Approved for HCC post-sorafenib progression; inhibits kinases involved in angiogenesis and metastasis. | |
| Ginsenoside Rg3 | Not specified in HCC model | N/A | HCC (in vivo) | Lung | Inhibition of metastasis | Nanoparticle-conjugated Ginsenoside Rg3 eliminated HCC metastasis to the lung in a dimethylnitrosamine-induced HCC model. | [5] |
Mechanism of Action: A Novel Lysosome-Targeted Approach
This compound derivative 15f exhibits a distinct mechanism of action by targeting lysosomes, the cell's recycling centers.[1][2] The compound is believed to enter cancer cells through polyamine transporters and accumulate within lysosomes. This accumulation leads to lysosomal dysfunction, triggering a cascade of events that culminate in both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[1][2] The interplay between these two pathways appears to be crucial for the potent anti-metastatic effect of compound 15f.[2]
Signaling Pathway of this compound Derivative 15f
Caption: Signaling pathway of this compound derivative 15f.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings. Below are protocols for commonly used lung metastasis models.
Murine H22 Hepatoma Lung Metastasis Model
This model is used to assess the anti-metastatic potential of compounds against hepatocellular carcinoma.[1]
Cell Culture:
-
H22 mouse hepatoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase for in vivo injection.
Animal Model:
-
Male Balb/c mice (4-6 weeks old) are used.
-
A single-cell suspension of H22 cells (e.g., 4 x 10^5 cells in 0.2 mL of sterile PBS) is injected into the lateral tail vein of each mouse.[1]
Treatment Regimen:
-
The day following tumor cell inoculation is designated as day 1.
-
Treatment with the test compound (e.g., this compound derivative 15f at 5 mg/kg) or vehicle control is initiated.[1]
-
The compound is administered daily via a specified route (e.g., intraperitoneal injection) for a defined period (e.g., 11 days).[1]
-
Body weights of the mice are monitored regularly to assess for toxicity.
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 12), mice are euthanized.[1]
-
Lungs are harvested, and the surface metastatic nodules are counted.[1]
-
Lungs can be fixed in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to confirm the presence of metastatic lesions.
Experimental Workflow for In Vivo Metastasis Assay
Caption: General experimental workflow for an in vivo metastasis assay.
4T1 Breast Cancer Lung Metastasis Model
This is a widely used syngeneic model for studying metastatic breast cancer.
Cell Culture:
-
4T1 murine breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For in vivo imaging, cells can be transduced to express luciferase.
Animal Model:
-
Female BALB/c mice (6-8 weeks old) are used.
-
For a spontaneous metastasis model, 1 x 10^5 4T1 cells in 50 µL of PBS are injected into the mammary fat pad.[6][7] For an experimental metastasis model, cells are injected via the tail vein.
Treatment Regimen:
-
Treatment can be initiated at a predetermined time point after tumor cell injection.
-
Drug administration and monitoring are performed as described in the H22 model.
Endpoint Analysis:
-
For spontaneous metastasis, the primary tumor can be resected, and the development of lung metastases is monitored over time.
-
For experimental metastasis, lungs are harvested at a defined endpoint.
-
Metastatic burden can be quantified by counting surface nodules or by in vivo bioluminescence imaging if luciferase-expressing cells are used.
B16-F10 Melanoma Lung Metastasis Model
This is a common model for studying melanoma metastasis.
Cell Culture:
-
B16-F10 murine melanoma cells are cultured in DMEM with 10% FBS.
Animal Model:
-
C57BL/6 mice (6-8 weeks old) are typically used.
-
5 x 10^5 B16-F10 cells in 200 µL of PBS are injected intravenously via the tail vein.[8]
Treatment Regimen:
-
Treatment protocols are similar to those described for the other models.
Endpoint Analysis:
-
Lungs are harvested approximately 14-21 days after cell injection.
-
The number of black metastatic nodules on the lung surface is counted.
Alternative Anti-Metastatic Agents in Development
The search for effective anti-metastatic agents is an active area of research. Several novel agents targeting various aspects of the metastatic cascade are currently in clinical development. These include inhibitors of cell motility, invasion, angiogenesis, and modulators of the tumor microenvironment. Some promising candidates in Phase II/III clinical trials include agents targeting pathways such as CXCR4, MET, and various receptor tyrosine kinases.[9][10]
Logical Comparison of Anti-Metastatic Strategies
Caption: Comparison of therapeutic intervention points in the metastatic cascade.
Conclusion
The this compound derivative, compound 15f, represents a promising new approach to anti-metastatic therapy.[1] Its unique lysosome-targeting mechanism of action offers a potential advantage over existing therapies by inducing both apoptosis and autophagy in cancer cells.[1][2] The preliminary in vivo data in a hepatocellular carcinoma model is encouraging, suggesting efficacy in reducing lung metastasis.[1] Further head-to-head comparative studies with established agents like Sorafenib, Lenvatinib, and Regorafenib are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide should facilitate such future investigations and aid in the continued development of this and other novel anti-metastatic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib promotes hepatocellular carcinoma invasion via interleukin-6/HIF-1α/PFKFB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory activity of lenvatinib contributes to antitumor activity in the Hepa1‐6 hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Melanoma lung metastasis model [bio-protocol.org]
- 9. A framework for the development of effective anti-metastatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Clinical development of metabolic inhibitors for oncology [jci.org]
A Comparative Analysis of Benz[cd]indol-2(1H)-one Derivatives and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of emerging Benz[cd]indol-2(1H)-one derivatives against well-established anticancer drugs. We will delve into their mechanisms of action, present available quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays to support further research and development in this promising area of oncology.
Introduction to this compound Derivatives
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to target various critical pathways involved in cancer progression, including epigenetic regulation and cell signaling.[1]
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound derivatives exhibit a multi-faceted mechanism of action, primarily targeting key proteins involved in cancer cell proliferation and survival.
1. BET Bromodomain Inhibition: A significant mode of action is the inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[2][3] BET proteins are epigenetic "readers" that play a crucial role in the transcription of key oncogenes such as c-Myc and Bcl-2.[2] By binding to the acetyl-lysine binding pocket of BET bromodomains, this compound derivatives disrupt the interaction between BET proteins and acetylated histones. This leads to the downregulation of oncogene expression, ultimately causing cell cycle arrest and apoptosis.[2]
2. Hedgehog Signaling Pathway Inhibition: Several derivatives have been identified as potent downstream inhibitors of the Hedgehog (HH) signaling pathway.[4] The HH pathway is a critical regulator of embryonic development and cellular proliferation that is often dysregulated in various cancers.[4] Unlike upstream inhibitors, these compounds act further down the signaling cascade, making them effective even in cancers with mutations that confer resistance to upstream-targeting drugs.[4] Inhibition of this pathway leads to a reduction in the cellular levels of GLI proteins, key transcription factors in the HH pathway, preventing the expression of genes that drive tumor growth.
3. Lysosome Targeting: Certain polyamine-conjugated this compound derivatives have been shown to selectively accumulate in the lysosomes of cancer cells. This targeted delivery induces lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent induction of both apoptosis and autophagy, representing a novel anti-metastatic strategy.[5]
4. Aurora B Kinase Inhibition: Some derivatives have been identified as inhibitors of Aurora B kinase, a crucial regulator of mitosis.[6][7] Inhibition of Aurora B kinase leads to defects in chromosome segregation and ultimately, cell death in rapidly dividing cancer cells.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the in vitro and in vivo efficacy of selected this compound derivatives in comparison to known anticancer drugs. It is important to note that direct head-to-head comparisons in the same studies are limited, and thus the data is compiled from various sources.
Table 1: In Vitro Cytotoxicity (IC50/LD50 in µM) of this compound Derivatives vs. Known Anticancer Drugs
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50/LD50 (µM) | Reference |
| This compound Derivatives | ||||
| Compound 1 | MV4-11 | Acute Myeloid Leukemia | 3.5 | |
| HL-60 | Promyelocytic Leukemia | 2 | ||
| HT-29 | Colorectal Cancer | 8.5 | ||
| A549 | Lung Carcinoma | ~5 (LD50) | [8] | |
| MB55 & MB56 | Medulloblastoma | 1 - 10 (LD50) | [8] | |
| Compound 23 | MV4-11 | Acute Myeloid Leukemia | 5.55 | [2] |
| Compound 44 | MV4-11 | Acute Myeloid Leukemia | 11.54 | [2] |
| Compound 85 | MV4-11 | Acute Myeloid Leukemia | Reasonable antiproliferation | [3] |
| Compound 15f | Hepatocellular Carcinoma Cells | Liver Cancer | Potent inhibitory activity | |
| Compound 7e | Aurora B Kinase Assay | - | Potent antitumor activity | [6] |
| A3 | A549 | Lung Cancer | 0.428 | [6] |
| P388 | Leukemia | 1.69 | [6] | |
| Nil | A549 | Lung Cancer | 3.16 | [6] |
| Known Anticancer Drugs | ||||
| Cisplatin | A549 | Lung Cancer | IC50 values vary | [6][9] |
| U2OS | Osteosarcoma | 8.2 (LD50) | [10] | |
| HAP1 | Chronic Myeloid Leukemia | 0.9 (LD50) | [10] | |
| Doxorubicin | MCF-7 | Breast Cancer | 4.17 - 5.57 | [11] |
| HCT-116 | Colon Cancer | Potent cytotoxicity | [12] | |
| Sunitinib | HCT-116 | Colon Cancer | 5.61 - 31.18 | [12] |
| A549 | Lung Cancer | 3.13 - 3.6 | [12] |
Table 2: In Vivo Anti-Metastatic Efficacy of a this compound Derivative
| Compound | Cancer Model | Efficacy Metric | Results | Reference |
| Compound 15f | Murine H22 hepatoma lung metastasis model | Reduction in lung nodules | Significant anti-metastatic effects | [5][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and expansion of these findings.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The data is displayed as a histogram of DNA content versus cell number. Software is used to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as c-Myc and Bcl-2.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Procedure:
-
Cell Lysis: Lyse the treated cells in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Experimental workflow for in vitro efficacy assessment.
Caption: Simplified signaling pathways targeted by derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising class of anticancer agents with diverse mechanisms of action, including the inhibition of BET bromodomains and the Hedgehog signaling pathway. The available data indicates potent activity against a range of cancer cell lines, with some derivatives showing efficacy comparable or superior to established anticancer drugs.
Further research is warranted to conduct more direct, head-to-head comparative studies against a broader panel of known anticancer drugs across various cancer types. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these compounds. The development of more potent and selective this compound derivatives holds significant promise for the future of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Crossroads: A Guide to Validating Benz[cd]indol-2(1H)-one's Target Engagement
For researchers, scientists, and drug development professionals, understanding how a small molecule engages its cellular targets is a critical step in the journey from discovery to therapeutic application. This guide provides a comprehensive comparison of methodologies to validate the target engagement of Benz[cd]indol-2(1H)-one, a promising scaffold in cancer therapy, with a focus on its role as an epigenetic modulator of the Hedgehog signaling pathway.
The this compound scaffold has emerged as a potent inhibitor of the Hedgehog (HH) signaling pathway, a crucial regulator in embryonic development and a pathway frequently hijacked in various cancers.[1][2] This inhibitory action is primarily attributed to its interaction with the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4.[1][3] By binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound derivatives can modulate gene expression downstream of the Hedgehog pathway, ultimately impacting cancer cell proliferation.[1] Additionally, some derivatives of this scaffold have been shown to target lysosomes, inducing autophagy and apoptosis in cancer cells.[4][5]
This guide will delve into the primary cellular target of this compound—BET bromodomains—and present a comparative analysis of key experimental techniques used to validate this engagement in a cellular context.
The Primary Target: BET Bromodomains in Hedgehog Signaling
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. Its aberrant activation can lead to the development and progression of cancers such as medulloblastoma and basal cell carcinoma.[2] this compound and its derivatives act as downstream inhibitors of this pathway.[1] Their mechanism of action involves the epigenetic targeting of BET proteins.[1][2] X-ray crystallography has confirmed that these compounds bind to the same pocket as the natural binding partner of BET proteins, acetylated lysine.[1] This binding event disrupts the interaction of BET proteins with chromatin, leading to a reduction in the expression of key Hedgehog target genes like GLI1 and subsequently inhibiting tumor growth.[1]
Below is a diagram illustrating the role of this compound in the Hedgehog signaling pathway.
Caption: this compound's inhibition of BET bromodomains disrupts Hedgehog signaling.
Comparative Analysis of Target Engagement Validation Methods
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a cornerstone of drug development.[6][7] Several robust methods can be employed to validate the engagement of this compound with BET bromodomains. This section compares three widely used techniques: Cellular Thermal Shift Assay (CETSA), Affinity Chromatography coupled with Mass Spectrometry (AC-MS), and a PROTAC-based competition assay.
Data Presentation: Quantitative Comparison of Methods
The following table summarizes the key quantitative parameters for each validation method.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography-Mass Spectrometry (AC-MS) | PROTAC-based Competition Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Isolation of target protein based on affinity to an immobilized ligand. | Competitive displacement of a fluorescently-labeled tracer or degradation of the target protein. |
| Primary Output | Change in protein melting temperature (ΔTm) or isothermal dose-response (ITDR) curves. | Identification and relative quantification of bound proteins by mass spectrometry. | Decrease in fluorescence signal or target protein levels. |
| Typical IC50/EC50 Range | Sub-micromolar to micromolar.[1] | Not directly measured. | Nanomolar to micromolar. |
| Throughput | Medium to High | Low to Medium | High |
| Labeling Requirement | Label-free for the compound.[7] | Requires chemical modification of the compound (e.g., biotinylation).[6] | Requires a specific PROTAC molecule and may involve labeled tracers.[1] |
| Cellular Context | Intact cells or cell lysates.[6][7] | Cell lysates.[6] | Intact cells.[1] |
Experimental Protocols and Workflows
CETSA is a powerful label-free method that relies on the principle that a protein's thermal stability increases upon ligand binding.[6][7]
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein (e.g., BRD4) in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Alternatively, an isothermal dose-response curve can be generated by heating at a single temperature with varying compound concentrations.[6]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
This technique is used to identify the binding partners of a small molecule from a complex protein mixture.[6]
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to confirm that the modification does not abolish its biological activity.[6]
-
Immobilization: Immobilize the biotinylated compound on streptavidin-coated beads.
-
Lysate Incubation: Incubate the beads with cell lysate to allow for protein binding.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule that induces the degradation of a target protein. A PROTAC-based competition assay can be used to validate that a compound binds to the same target.[1]
Experimental Protocol:
-
Cell Treatment: Treat cells with a known BET-targeting PROTAC (e.g., HPP-9) in the presence of increasing concentrations of this compound.
-
Incubation: Incubate the cells to allow for protein degradation.
-
Lysis and Protein Quantification: Lyse the cells and quantify the levels of the target protein (e.g., BRD4) by Western blotting.
-
Data Analysis: If this compound binds to the same target as the PROTAC, it will compete for binding and prevent the PROTAC-induced degradation of the target protein. This will be observed as a dose-dependent rescue of the target protein levels.[1]
References
- 1. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of benzo[cd]indol-2(1H)-ones derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of Benz[cd]indol-2(1H)-one Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Benz[cd]indol-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting a range of proteins, most notably the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, and Aurora B kinase. While these inhibitors have shown promise in preclinical studies, a critical aspect of their development is the assessment of their selectivity. Off-target kinase activity can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive kinase profiling. This guide provides a comparative overview of the selectivity of this compound based inhibitors, details of experimental protocols for assessing selectivity, and diagrams of relevant signaling pathways.
Understanding the Importance of Kinase Selectivity
Small molecule inhibitors designed to target a specific kinase often exhibit some degree of activity against other kinases due to the conserved nature of the ATP-binding pocket across the kinome. This polypharmacology can sometimes be beneficial, leading to synergistic therapeutic effects. However, it more often results in off-target toxicities. Therefore, a thorough understanding of an inhibitor's selectivity profile across a broad panel of kinases is paramount for its development as a safe and effective therapeutic agent.
Comparative Selectivity of this compound Based Inhibitors
Derivatives of the this compound scaffold have been primarily investigated as inhibitors of BRD4 and Aurora B kinase.
This compound BET Bromodomain Inhibitors:
Several studies have reported the development of potent this compound based inhibitors of the BET family of proteins. These inhibitors have demonstrated high selectivity for the first bromodomain (BD1) of BET proteins over the second bromodomain (BD2).[1] Furthermore, selected compounds have been shown to exhibit high selectivity over other non-BET subfamily members.[2][3] While comprehensive kinome-wide screening data for these specific BRD4 inhibitors is not widely published, the general recommendation for small molecule inhibitors is to perform kinase profiling to rule out unintended effects on signaling pathways.[4]
Illustrative Selectivity Profile of an Indolin-2-one based Aurora B Kinase Inhibitor:
To illustrate the concept of a kinase selectivity profile, the following table summarizes the data for an indolin-2-one derivative, a closely related scaffold to this compound, which was developed as a selective Aurora B kinase inhibitor. The study compared the activity of a lead compound with a more optimized and selective derivative.
| Kinase Target | Lead Compound 1 (% Inhibition at 1 µM) | Optimized Compound 8a (% Inhibition at 1 µM) |
| Aurora B | 95 | 98 |
| Aurora A | 85 | 60 |
| CDK2/cyclin E | 75 | 45 |
| CHK1 | 90 | 30 |
| GSK3β | 88 | 55 |
| PLK1 | 82 | 40 |
| RET | 92 | 65 |
| SRC | 78 | 35 |
| VEGFR2 | 96 | 70 |
| FLT3 | 94 | 68 |
| KIT | 89 | 50 |
Data adapted from a study on indolin-2-one derivatives as selective Aurora B kinase inhibitors. The table demonstrates how medicinal chemistry efforts can improve the selectivity of a lead compound against a panel of related kinases.
Experimental Protocols for Assessing Kinase Selectivity
A multi-tiered approach is recommended to experimentally determine the selectivity of this compound inhibitors.
Biochemical Kinase Assays
Biochemical assays are the gold standard for determining the direct inhibitory activity of a compound against a purified kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Protocol: Radiometric Kinase Assay (e.g., for Aurora B)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., Aurora B), a specific substrate (e.g., a peptide substrate), and the test compound at various concentrations in a suitable assay buffer.
-
Initiation: Start the reaction by adding ATP, typically radiolabeled with ³²P or ³³P.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution such as phosphoric acid or EDTA.
-
Detection: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive assay that is well-suited for high-throughput screening of kinase inhibitors.
Protocol: AlphaScreen Kinase Assay
-
Reagent Preparation: Prepare the kinase, biotinylated substrate, anti-phospho-substrate antibody, streptavidin-coated donor beads, and protein A-coated acceptor beads.
-
Kinase Reaction: In a microplate, incubate the kinase, biotinylated substrate, ATP, and the test compound.
-
Detection: Add the anti-phospho-substrate antibody, donor beads, and acceptor beads.
-
Incubation: Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Signal Generation: If the substrate is phosphorylated, the antibody binds to it, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.
-
Data Acquisition: Read the plate using an AlphaScreen-enabled plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal corresponds to inhibition of the kinase. Calculate IC₅₀ values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of the target protein (e.g., BRD4 or Aurora B) in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action of these inhibitors and the methods used to assess their selectivity.
Experimental Workflows for Kinase Selectivity Assessment.
Simplified Aurora B Kinase Signaling Pathway in Mitosis.
BRD4-Mediated Transcriptional Activation Pathway.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of key cancer targets like Aurora B kinase and BRD4. A rigorous assessment of kinase selectivity is a critical component of the preclinical development of these compounds. By employing a combination of biochemical and cellular assays, researchers can gain a comprehensive understanding of the on- and off-target activities of these inhibitors. This knowledge is essential for optimizing lead compounds, interpreting biological data, and ultimately developing safer and more effective cancer therapeutics. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel kinase inhibitors.
References
- 1. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
comparative analysis of the DNA binding properties of Benz[cd]indol-2(1H)-one intercalators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the DNA binding properties of a series of Benz[cd]indol-2(1H)-one derivatives. These compounds have garnered significant interest due to their potential as antitumor agents, with their mechanism of action often attributed to their ability to intercalate into the DNA double helix. This guide summarizes quantitative binding data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative DNA Binding Properties
The DNA binding affinity of various this compound derivatives has been evaluated using spectroscopic techniques. The binding constant (Kb) is a key parameter for quantifying the strength of the interaction between the small molecule and DNA. A higher Kb value indicates a stronger binding affinity. The following table summarizes the DNA binding constants for a series of mono- and bis-Benz[cd]indol-2(1H)-one derivatives.
| Compound ID | R Group | Binding Constant (Kb) (M-1) |
| Mono-Benz[cd]indol-2(1H)-ones | ||
| A1 | -H | 1.2 x 105 |
| A2 | -(CH2)2N(CH3)2 | 3.5 x 105 |
| A3 | -(CH2)2NH(CH2)2N(CH3)2 | 5.8 x 105 |
| A4 | -(CH2)3N(CH3)2 | 4.1 x 105 |
| Bis-Benz[cd]indol-2(1H)-ones | ||
| B1 | -(CH2)2- | 8.9 x 105 |
| B2 | -(CH2)4- | 7.2 x 105 |
| B3 | -(CH2)6- | 6.5 x 105 |
Note: The data presented in this table is a representative summary based on published literature. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the DNA binding properties of this compound intercalators.
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the this compound derivatives upon addition of DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) of the maximum absorption wavelength.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a buffer solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The concentration of ctDNA is determined spectrophotometrically using an extinction coefficient of 6600 M-1 cm-1 at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the this compound derivative in a quartz cuvette.
-
Record the initial absorption spectrum of the compound.
-
Incrementally add small aliquots of the ctDNA solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
The intrinsic binding constant (Kb) is calculated from the changes in absorbance using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the extinction coefficient of the compound at a given wavelength, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the compound when fully bound to DNA.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study DNA binding. The intrinsic fluorescence of the this compound derivatives may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium bromide (EtBr) can be employed.
Protocol (Competitive Binding Assay with Ethidium Bromide):
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution of ctDNA in buffer.
-
Add EtBr to the DNA solution to a concentration that gives a strong and stable fluorescence signal. Incubate for 15 minutes.
-
-
Titration:
-
Place the DNA-EtBr complex in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 480 nm, emission scan from 500 to 700 nm).
-
Add increasing concentrations of the this compound derivative to the cuvette.
-
After each addition, mix and incubate for 5 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
The quenching of the DNA-EtBr fluorescence is used to determine the binding affinity of the test compound. The binding constant can be calculated using the Stern-Volmer equation: I₀/I = 1 + Ksv * [Q] where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (the this compound derivative), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding. Intercalation typically induces changes in the CD spectrum of DNA, such as an increase in the positive band around 275 nm and the negative band around 245 nm.
Protocol:
-
Sample Preparation:
-
Prepare a solution of ctDNA in a suitable buffer.
-
Prepare a stock solution of the this compound derivative.
-
-
Measurement:
-
Record the CD spectrum of the DNA solution alone in a quartz CD cuvette.
-
Add increasing amounts of the this compound derivative to the DNA solution.
-
Record the CD spectrum after each addition and incubation.
-
-
Data Analysis:
-
Changes in the ellipticity and wavelength of the CD bands provide qualitative information about the binding mode and the induced conformational changes in the DNA.
-
Mandatory Visualizations
Signaling Pathway
Derivatives of this compound have been shown to inhibit the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer.
Caption: Simplified Hedgehog signaling pathway and potential points of inhibition by this compound derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the biophysical characterization of the DNA binding properties of this compound derivatives.
Caption: Experimental workflow for determining and comparing the DNA binding properties of novel compounds.
Unveiling the Chameleon-like Photophysics of Benz[cd]indol-2(1H)-one: A Comparative Guide to Solvent Polarity Effects
For researchers, scientists, and professionals in drug development, understanding the intricate interplay between a molecule and its environment is paramount. This guide provides a comprehensive evaluation of how solvent polarity influences the photophysical properties of Benz[cd]indol-2(1H)-one, a heterocyclic ketone with a rigid, planar structure. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for harnessing the unique solvatochromic behavior of this compound in various applications, from fluorescent probe design to materials science.
The photophysical characteristics of this compound, also known as 1,8-naphtholactam, are highly sensitive to the polarity of its surrounding medium. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent. A shift in solvent polarity can lead to significant changes in the absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime of the compound. These solvent-dependent properties are critical for the rational design of fluorescent sensors and for understanding the behavior of this structural motif in biological systems.
Comparative Analysis of Photophysical Properties
The following table summarizes the key photophysical parameters of a representative piperidine-substituted 1,8-naphthalimide derivative, a compound structurally similar to this compound, in a range of organic solvents with varying polarities. The data illustrates a strong positive solvatochromism, where the emission wavelength undergoes a significant red-shift as the solvent polarity increases.[1]
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Dioxane | 2.2 | 402 | 496 | 4683 | 0.821 | 8.12 (single exponential) |
| Toluene | 2.4 | 406 | 495.5 | 4410 | 0.453 | 8.21 (single exponential) |
| Chloroform | 4.8 | 417 | 511 | 4432 | - | 8.34 (single exponential) |
| Dichloromethane | 8.9 | 418 | 521 | 4731 | 0.530 | - |
| Acetone | 20.7 | 412 | 529 | 5361 | 0.125 | - |
| Acetonitrile | 37.5 | 414 | 534 | 5455 | 0.106 | 1.83 (bi-exponential) |
| Methanol | 32.7 | 420 | 535 | 5066 | 0.015 | 1.12 (bi-exponential) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 422 | 536 | 4934 | 0.003 | 0.45 (bi-exponential) |
Note: Data presented is for a piperidine-substituted 1,8-naphthalimide derivative as a representative model for the photophysical behavior of the this compound scaffold.[1]
The significant decrease in fluorescence quantum yield and the transition from a single to a bi-exponential fluorescence decay in more polar solvents suggest the involvement of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states, which are stabilized by polar environments.[1]
Experimental Protocols
The data presented in this guide is typically acquired through a combination of steady-state and time-resolved fluorescence spectroscopy techniques.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima and the fluorescence quantum yield.
Materials:
-
This compound or its derivative
-
Spectroscopic grade solvents of varying polarities
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent. From the stock solution, prepare dilute solutions (typically in the micromolar range to avoid aggregation) in each of the solvents to be tested. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of each solution using the respective pure solvent as a blank. The wavelength of maximum absorption (λ_abs) is determined from the spectrum.
-
Fluorescence Emission Spectra: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum. The wavelength of maximum emission (λ_em) is determined from the spectrum.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ).
Technique: Time-Correlated Single Photon Counting (TCSPC)
Procedure:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).
-
Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The collected data is used to construct a fluorescence decay curve. This decay is then fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the fluorescence lifetime(s). In non-polar solvents, a single exponential decay is often observed, while in polar solvents, a bi-exponential decay may indicate the presence of multiple excited state species or decay pathways.[1]
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the effect of solvent polarity on the photophysical properties of a compound like this compound.
Caption: Experimental workflow for evaluating solvent effects.
Signaling Pathways and Logical Relationships
The observed solvatochromism in this compound and its derivatives can be explained by the change in the dipole moment of the molecule upon photoexcitation. The ground state is typically less polar than the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap between the two states and a red-shift in the emission spectrum. The following diagram illustrates this relationship.
Caption: Solvatochromic shift mechanism.
References
Safety Operating Guide
Navigating the Safe Disposal of Benz[cd]indol-2(1H)-one: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Benz[cd]indol-2(1H)-one, a heterocyclic compound used in various research applications, adherence to established disposal protocols is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Key Data for this compound
For easy reference, the following table summarizes the pertinent hazard and regulatory information for this compound. This data should inform risk assessments and handling procedures.
| Identifier | Value | Source |
| CAS Number | 130-00-7 | [1] |
| Molecular Formula | C11H7NO | [2][3] |
| Molecular Weight | 169.18 g/mol | [2][3] |
| GHS Hazard Statements | H319: Causes serious eye irritationH411: Toxic to aquatic life with long lasting effects | [4] |
| GHS Precautionary Statements | P273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on general guidelines for hazardous chemical waste management and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all waste handling procedures within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Designate a specific, labeled waste container for this compound and its contaminated materials.
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a clearly labeled, sealable container.
-
Liquid Waste: If this compound is in solution, collect it in a separate, compatible, and leak-proof liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Never mix this compound waste with non-hazardous waste.[5]
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6]
-
The label must also include the full chemical name, "this compound," and an approximate concentration or quantity of the waste.
-
Indicate the date when the waste was first added to the container.
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[7]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Secondary containment, such as a larger, chemically resistant bin, should be used to prevent the spread of material in case of a leak.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in a satellite accumulation area.[7]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, but check local regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]
-
Complete all required waste disposal request forms, providing accurate information about the contents of the container.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
If the spill is small and you are trained to handle it, use an appropriate spill kit to contain and absorb the material.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. 130-00-7|this compound|BLD Pharm [bldpharm.com]
- 2. benz(cd)indol-2(1H)-one | C11H7NO | CID 67222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
Essential Safety and Logistics for Handling Benz[cd]indol-2(1H)-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Benz[cd]indol-2(1H)-one, including operational and disposal plans with procedural, step-by-step guidance.
Chemical Hazards: this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure. The precautionary statements for this compound specifically advise wearing protective gloves, protective clothing, and eye/face protection.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to safely handle this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Glove Type | Notes |
| Routine Laboratory Work (e.g., weighing, preparing solutions) | Lab coat, safety glasses with side shields, disposable gloves | Nitrile gloves are a suitable choice for incidental contact.[5][6] | Ensure gloves are properly fitted and have no visible tears or punctures before use. Change gloves immediately if contamination is suspected. |
| Handling Concentrated Solutions or Large Quantities | Chemical-resistant apron over a lab coat, chemical splash goggles, face shield, double gloves | Nitrile or Neoprene gloves. For extended contact, consider gloves with a higher level of chemical resistance. | A face shield provides an extra layer of protection against splashes. Double gloving can reduce the risk of exposure if the outer glove is breached. |
| Small Spill Cleanup (<1 gram) | Lab coat, safety glasses with side shields, disposable gloves, shoe covers (optional) | Nitrile gloves | Follow the spill cleanup protocol outlined below. |
| Large Spill Cleanup (>1 gram) or Unknown Spill | Chemical-resistant coveralls, chemical splash goggles, face shield, double gloves, respiratory protection (if dust is generated), chemically resistant boots | Nitrile or Neoprene gloves | Evacuate the area and assess the situation before proceeding with cleanup. If there is a risk of airborne dust, a respirator with a particulate filter is necessary. |
Experimental Protocols
Donning and Doffing PPE: A Step-by-Step Guide
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water or use an alcohol-based hand sanitizer.[1][7]
-
Lab Coat/Gown: Put on a clean, properly fitting lab coat or gown and fasten it completely.[1][8]
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.[1][7]
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.[1][7]
Doffing Sequence:
-
Gloves: Remove gloves first as they are likely the most contaminated. Use a glove-to-glove and skin-to-skin technique to avoid touching the outside of the gloves with your bare hands.[1][8]
-
Lab Coat/Gown: Remove your lab coat by folding it inward, containing the contaminated surface.[1][8]
-
Eye and Face Protection: Remove your eye and face protection from the back to avoid touching the front surface.[8]
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][7]
Spill Cleanup Protocol for Solid this compound
In the event of a spill, follow these steps to ensure safe cleanup.
-
Alert Others: Notify personnel in the immediate area of the spill.
-
Assess the Spill: Determine the approximate amount of spilled material and the extent of the contamination.
-
Don Appropriate PPE: Refer to the PPE table for the appropriate level of protection based on the spill size.
-
Contain the Spill: For solid spills, carefully cover the area with absorbent pads or paper towels to prevent the powder from becoming airborne.[9][10]
-
Clean the Spill:
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory disinfectant.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as chemical waste.[9]
Disposal Plan
Contaminated materials and expired this compound must be disposed of as chemical waste in accordance with institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregate Waste: Collect all solid waste contaminated with this compound, including used PPE and cleanup materials, in a clearly labeled, leak-proof container.
-
Label Container: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound") and the approximate amount of waste.[11]
-
Store Securely: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Schedule Pickup: Contact your EHS office to arrange for the pickup and disposal of the chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[11]
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
- 1. reach.cdc.gov [reach.cdc.gov]
- 2. csn.edu [csn.edu]
- 3. acs.org [acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 8. uottawa.ca [uottawa.ca]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
